molecular formula C6H8N2O B061834 2-(Aminomethyl)pyridin-3-ol CAS No. 194665-89-9

2-(Aminomethyl)pyridin-3-ol

Cat. No.: B061834
CAS No.: 194665-89-9
M. Wt: 124.14 g/mol
InChI Key: DMFOVOSDFLKXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)pyridin-3-ol is a versatile and valuable heterocyclic building block of significant interest in medicinal chemistry and neuroscience research. This compound features a unique molecular scaffold that combines a pyridinol ring with an aminomethyl substituent, creating a multifunctional site for chemical synthesis. Its primary research value lies in its role as a key precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFOVOSDFLKXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442963
Record name 2-Aminomethyl-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194665-89-9
Record name 2-Aminomethyl-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for the novel compound 2-(Aminomethyl)pyridin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and spectroscopic data from closely related analogs to present a robust and scientifically grounded resource for researchers in medicinal chemistry and drug development.

Proposed Synthesis

A plausible and efficient synthetic pathway to this compound is proposed in two key stages:

  • Synthesis of the Intermediate: 2-Cyano-3-hydroxypyridine: This pivotal intermediate can be prepared from commercially available 2-chloro-3-hydroxypyridine. The synthesis involves a nucleophilic substitution reaction to replace the chloro group with a cyano group.

  • Reduction of the Nitrile to the Primary Amine: The final step involves the reduction of the nitrile functionality in 2-cyano-3-hydroxypyridine to the corresponding aminomethyl group, yielding the target compound, this compound. Catalytic hydrogenation is a well-established and effective method for this transformation.

The overall proposed synthetic workflow is depicted below:

Synthetic_Workflow A 2-Chloro-3-hydroxypyridine B 2-Cyano-3-hydroxypyridine A->B  CuCN, DMF, 150 °C   C This compound B->C  H2, Pd/C, EtOH  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthesis.

Synthesis of 2-Cyano-3-hydroxypyridine

Materials:

  • 2-Chloro-3-hydroxypyridine

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture to 150 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-cyano-3-hydroxypyridine.

Synthesis of this compound

Materials:

  • 2-Cyano-3-hydroxypyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Celite

Procedure:

  • Dissolve 2-cyano-3-hydroxypyridine (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or by preparing the hydrochloride salt by adding a solution of HCl in diethyl ether.

Characterization

The following tables summarize the expected analytical data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HH-6
~7.1 - 7.3t1HH-4
~6.9 - 7.1d1HH-5
~4.0 - 4.2s2H-CH₂NH₂
~2.5 - 3.5br s3H-OH, -NH₂

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 158C-3
~145 - 148C-2
~138 - 140C-6
~125 - 128C-4
~118 - 121C-5
~45 - 48-CH₂NH₂

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
1600 - 1580StrongC=C and C=N stretching (pyridine ring)
1480 - 1450MediumC-H bending (CH₂)
1250 - 1200StrongC-O stretching
850 - 750StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonNotes
124[M]⁺Molecular ion
107[M - NH₃]⁺Loss of ammonia from the aminomethyl group
95[M - CH₂NH]⁺Loss of the aminomethyl radical
78[C₅H₄N]⁺Pyridine ring fragment

Method: Electron Ionization (EI)

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Characterization_Workflow A Crude Product B Purification (Crystallization/Column) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Confirmation C->D If pure E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H

Caption: Workflow for the purification and characterization of the final product.

An In-depth Technical Guide to 2-(Aminomethyl)pyridin-3-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(Aminomethyl)pyridin-3-ol. Due to the limited availability of detailed experimental data for this specific compound, this document also includes information on its hydrochloride salt and discusses general synthetic approaches applicable to its preparation. The content is structured to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Identification

This compound is a pyridine derivative characterized by an aminomethyl group at the 2-position and a hydroxyl group at the 3-position. The presence of both a basic amino group and an acidic hydroxyl group, along with the pyridine ring, imparts this molecule with a unique electronic and structural profile, making it an interesting candidate for further investigation in medicinal chemistry and materials science.

Structure:

Key Identifiers:

IdentifierValue
IUPAC Name (this compound)
CAS Number 194665-89-9[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
SMILES NCC1=NC=CC=C1O

Physicochemical Properties

Detailed experimental data for the free base form of this compound is scarce in publicly available literature. However, data for the related compound, 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride (which may exist as the tautomer 3-(aminomethyl)pyridin-2(1H)-one hydrochloride), provides valuable insight into its physical characteristics.

PropertyValueNotes
Melting Point 181-184 °C[2]Data for 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride (CAS: 85468-38-8)[2].
Boiling Point Not available
pKa Not available
Solubility Not availableGeneral aminopyridines exhibit some water solubility.
Appearance Not available

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, general synthetic strategies for aminomethylpyridines can be adapted. A plausible approach involves the reduction of a suitable precursor such as a carboxylic acid, ester, or nitrile.

One potential synthetic pathway could start from 3-hydroxypyridine-2-carboxylic acid. The carboxylic acid group can be reduced to an alcohol, which is then converted to an amine. A more direct route would be the reduction of 3-hydroxypyridine-2-carbonitrile or the corresponding amide.

Below is a generalized workflow for a potential synthesis route.

SynthesisWorkflow Start 3-Hydroxypyridine-2-carboxylic Acid Amidation Amidation (e.g., SOCl2, NH3) Start->Amidation Nitrile_Formation Nitrile Formation (e.g., Dehydration of amide) Amidation->Nitrile_Formation Reduction_Amide Reduction (e.g., LiAlH4) Amidation->Reduction_Amide Reduction_Nitrile Reduction (e.g., H2/Catalyst) Nitrile_Formation->Reduction_Nitrile Product This compound Reduction_Amide->Product Reduction_Nitrile->Product

Caption: Plausible synthetic workflow for this compound.

General Experimental Considerations:

  • Reduction of Carboxylic Acids/Amides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are typically required for the direct reduction of carboxylic acids or amides to amines.

  • Reduction of Nitriles: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is a common method for the reduction of nitriles to primary amines.

  • Purification: Purification of the final product would likely involve column chromatography on silica gel or alumina, followed by recrystallization or distillation under reduced pressure.

Spectral Characterization (Predicted)

While specific spectral data for this compound is not available, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and broad signals for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum would display six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one carbon of the aminomethyl group.

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H and N-H stretching in the region of 3200-3500 cm⁻¹, C-H stretching of the aromatic ring and the CH₂ group, and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways associated with this compound. However, the pyridine scaffold is a common motif in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] The presence of the aminomethyl and hydroxyl functional groups provides sites for potential interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Given its structure, this compound could be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is needed to explore its biological profile.

Safety and Handling

Specific safety and handling data for this compound are not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on related aminopyridine compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.

Conclusion

This compound is a pyridine derivative with potential for applications in medicinal chemistry and drug development. While detailed experimental data for this specific compound are limited, this guide provides a summary of its known properties and structure, along with plausible synthetic approaches based on general organic chemistry principles. The information presented here is intended to serve as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related compounds. Further experimental investigation is warranted to fully characterize its physicochemical properties, develop efficient synthetic protocols, and evaluate its biological activity.

References

Spectroscopic Profile of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in further research. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.8 - 8.0dH-6 (proton on the carbon adjacent to the ring nitrogen)
~7.0 - 7.2tH-4 (proton on the carbon between the two substituents)
~6.8 - 7.0dH-5 (proton on the carbon adjacent to the hydroxyl group)
~4.0 - 4.2s-CH₂- (aminomethyl group)
~2.0 - 3.0br s-NH₂ (amino group)
~9.0 - 10.0br s-OH (hydroxyl group)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155 - 160C-3 (carbon bearing the hydroxyl group)
~145 - 150C-2 (carbon bearing the aminomethyl group)
~140 - 145C-6 (carbon adjacent to the ring nitrogen)
~125 - 130C-4 (carbon between the two substituents)
~115 - 120C-5 (carbon adjacent to the hydroxyl group)
~45 - 50-CH₂- (aminomethyl group)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200O-H, N-HStretching
3100 - 3000Aromatic C-HStretching
1600 - 1450C=C, C=NRing Stretching
1400 - 1200C-O, C-NStretching
1200 - 1000In-plane C-HBending
900 - 700Out-of-plane C-HBending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
124.06[M]⁺ (Molecular Ion)
107.06[M-NH₃]⁺
95.05[M-CH₂NH₂]⁺
78.04[C₅H₄N]⁺ (Pyridine ring fragment)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent will depend on the solubility of the compound and the desire to observe exchangeable protons (e.g., -OH, -NH₂).

  • ¹H NMR Acquisition:

    • Instrument: A 300 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Instrument: A 75 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix approximately 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

    • Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow start Compound Synthesis and Purification sample_prep Sample Preparation start->sample_prep Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report Spectroscopic Data and Interpretation

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Techniques compound This compound nmr NMR (Connectivity) compound->nmr ir IR (Functional Groups) compound->ir ms MS (Molecular Weight) compound->ms structure Chemical Structure nmr->structure Confirms ir->structure Confirms ms->structure Confirms

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Part 1: CAS Number 194665-89-9 / 2-(Aminomethyl)-3-Pyridinol

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is a discrepancy in the provided information. The CAS number 194665-89-9 corresponds to the chemical compound 2-(Aminomethyl)-3-Pyridinol . However, the chemical name included in the topic description, "1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine," refers to a different molecule.

This guide will address both compounds to ensure a comprehensive response.

2-(Aminomethyl)-3-Pyridinol is a chemical compound with limited publicly available data regarding its in-depth biological activity, signaling pathways, or detailed experimental protocols. It is primarily available as a building block for chemical synthesis.

Chemical Properties

Below is a summary of the available chemical properties for 2-(Aminomethyl)-3-Pyridinol.

PropertyValue
CAS Number 194665-89-9
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
IUPAC Name 2-(aminomethyl)pyridin-3-ol
Synonyms 2-(Aminomethyl)-3-pyridinol
Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. A list of some suppliers includes:

  • BLD Pharmatech

  • Angel Pharmatech

  • ChemScence

Note: This is not an exhaustive list and availability may vary.

Due to the limited research data available for 2-(Aminomethyl)-3-Pyridinol, a detailed technical guide on its biological functions, signaling pathways, and experimental protocols cannot be provided at this time.

Part 2: 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine and Related Compounds

The name "1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine" suggests a molecule synthesized from two key components: 1-(cyclopropylcarbonyl)piperazine and 1-(4-methoxyphenyl)piperazine . The latter is a known psychoactive compound. This section will provide a technical overview of these related piperazine derivatives.

1-(cyclopropylcarbonyl)piperazine

This compound is a chemical intermediate, notably used in the synthesis of the PARP inhibitor Olaparib.[1]

PropertyValue
CAS Number 59878-57-8[2][3]
Molecular Formula C₈H₁₄N₂O[2][3]
Molecular Weight 154.21 g/mol [2][3]
IUPAC Name cyclopropyl(piperazin-1-yl)methanone[2]
Boiling Point 120 °C at 0.15 mmHg[3]
Density 1.087 g/mL at 25 °C[3]

A common synthesis method for the hydrochloride salt of 1-(cyclopropylcarbonyl)piperazine involves the deprotection of a boc-protected piperazine precursor.

Synthesis of 1-(cyclopropylcarbonyl)piperazine HCl

The synthesis of cyclopropyl(piperazin-1-yl)methanone hydrochloride can be achieved by reacting tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with a solution of hydrochloric acid in methanol.[4] The reaction mixture is typically stirred at room temperature overnight.[4] Following the reaction, the solvent is removed under reduced pressure to yield the product.[4]

1-(4-methoxyphenyl)piperazine (MeOPP)

1-(4-methoxyphenyl)piperazine, also known as MeOPP or pMeOPP, is a piperazine derivative with known stimulant and euphoric properties.[5]

PropertyValue
CAS Number 38212-30-5[6]
Molecular Formula C₁₁H₁₆N₂O[5][6]
Molecular Weight 192.26 g/mol [7]
IUPAC Name 1-(4-methoxyphenyl)piperazine[7]

1-(4-methoxyphenyl)piperazine is understood to have a mixed mechanism of action, primarily affecting serotonergic and dopaminergic systems.[5] It is believed to function as a serotonin and dopamine antagonist, similar in fashion to MDMA.[5] Research has shown that it inhibits the reuptake and induces the release of monoamine neurotransmitters.[7] Additionally, piperazine derivatives are known to act as nonselective serotonin receptor agonists.[7][8]

Mechanism of Action of 1-(4-methoxyphenyl)piperazine

The metabolism of 1-(4-methoxyphenyl)piperazine has been described in the literature. In humans, the cytochrome P450 enzyme CYP2D6 is responsible for the demethylation of para-methoxyphenylpiperazine to para-hydroxyphenylpiperazine.[7]

Metabolism of 1-(4-methoxyphenyl)piperazine
Suppliers of Piperazine Derivatives

Various suppliers offer a wide range of piperazine derivatives for research purposes. Some of these include:

  • Sigma-Aldrich

  • Cayman Chemical

  • A2B Chem

Note: This is not an exhaustive list and availability may vary.

References

The Potential Biological Activity of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the pyridine derivative, 2-(Aminomethyl)pyridin-3-ol. While direct experimental data on this specific compound is limited, its structural analogy to pyridoxamine—a well-studied form of vitamin B6—provides a strong basis for predicting its pharmacological profile. This document synthesizes available information on structurally related compounds to infer the potential antioxidant, anti-glycation, and neuroprotective properties of this compound. Detailed experimental protocols for evaluating these activities are provided, alongside structured data tables and mechanistic diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 3-position. This substitution pattern is notably similar to pyridoxamine, a naturally occurring vitamer of vitamin B6. Pyridoxamine has garnered significant interest for its therapeutic potential, primarily stemming from its ability to inhibit the formation of Advanced Glycation End-products (AGEs) and its antioxidant properties.[1][2][3][4] Given the shared structural motifs, particularly the 3-hydroxy-pyridine core and an adjacent aminomethyl group, it is hypothesized that this compound may exhibit a comparable spectrum of biological activities. This guide aims to provide a comprehensive overview of these potential activities, supported by data from analogous compounds, and to furnish researchers with the necessary experimental frameworks to validate these hypotheses.

Potential Biological Activities

Based on its structural similarity to pyridoxamine and other 3-hydroxypyridine derivatives, this compound is predicted to possess the following key biological activities:

  • Antioxidant Activity: The 3-hydroxypyridine moiety is a known scavenger of reactive oxygen species (ROS).[5][6]

  • Inhibition of Advanced Glycation End-product (AGE) Formation: The aminomethyl and hydroxyl groups are positioned to interfere with the Maillard reaction, a key pathway in AGE formation.[3][7]

  • Neuroprotective Effects: Pyridoxine and its analogs have demonstrated neuroprotective properties in various experimental models.[8][9][10]

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize key bioactivity data from its close structural analog, pyridoxamine, and other relevant pyridine derivatives.

Table 1: Antioxidant Activity of Related 3-Hydroxypyridine Compounds

CompoundAssayIC50 / ActivityReference
PyridoxamineOxygen-centered radical scavengingRate constants >1.0 × 10⁸ M⁻¹s⁻¹ for •OCH₃[2]
MexidolChemiluminescence (phospholipid liposomes)Highest activity among tested 3-oxypyridines[5]
EmoxipinChemiluminescence (phospholipid liposomes)Moderate activity[5]
ProxipinChemiluminescence (phospholipid liposomes)Lowest activity among tested 3-oxypyridines[5]
Thiazoloylpyridine derivatives (6a, 6b)DPPH radical scavengingIC50 values of 79 and 92 µM, respectively[11]

Table 2: Anti-malarial and Antibacterial Activity of Pyridine Derivatives

Compound/Derivative SeriesTarget/OrganismIC50 / MICReference
3,5-diaryl-2-aminopyrazine (analogue 4)Plasmodium falciparum (K1, NF54)8.4 nM, 10 nM[12]
3-(pyridine-3-yl)-2-oxazolidinone (analogue 21d)Staphylococcus aureusMIC = 32–64 µg/mL[13]

Signaling Pathways and Mechanisms of Action

The anticipated biological activities of this compound are likely mediated through mechanisms analogous to those of pyridoxamine.

Inhibition of Advanced Glycation End-product (AGE) Formation

AGEs are formed through a non-enzymatic reaction between reducing sugars and proteins or lipids, known as the Maillard reaction. These products contribute to the pathology of various age-related diseases and diabetic complications. Pyridoxamine is known to inhibit AGE formation through a multi-faceted mechanism.[1][3][4] It is proposed that this compound would act similarly.

AGE_Inhibition Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Protein_Lipid Protein / Lipid (Free Amino Group) Protein_Lipid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product dicarbonyls Reactive Carbonyl Species (RCS) Amadori_Product->dicarbonyls Oxidation AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Rearrangement, Oxidation ROS Reactive Oxygen Species (ROS) dicarbonyls->ROS dicarbonyls->AGEs Target This compound (Hypothesized) Target->dicarbonyls Traps RCS Target->ROS Scavenges ROS Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Target->Metal_Ions Chelates Metals Metal_Ions->Amadori_Product Catalysis

Caption: Hypothesized mechanism for AGE inhibition by this compound.

Antioxidant Activity

The 3-hydroxypyridine structure is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, and the pyridine nitrogen can participate in stabilizing the resulting radical.

Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., •OH, ROO•) Radical_Scavenging Radical Scavenging ROS->Radical_Scavenging Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes Compound This compound Compound->Radical_Scavenging Compound->Cellular_Damage Prevents Stable_Radical Stabilized Compound Radical Radical_Scavenging->Stable_Radical Neutralized_Species Neutralized Species (e.g., H₂O, ROH) Radical_Scavenging->Neutralized_Species

Caption: Proposed antioxidant mechanism of this compound.

Experimental Protocols

The following protocols are provided as a starting point for the experimental validation of the biological activities of this compound.

Synthesis of this compound

While various synthetic routes exist for aminomethylpyridines, a common approach involves the reduction of a corresponding cyanopyridine or the amination of a halomethylpyridine. A detailed, multi-step synthesis would be required, likely starting from commercially available pyridine derivatives.

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of DPPH in ethanol (e.g., 0.1 mM).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • Ascorbic acid or Trolox should be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[14]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in an intense blue color, which is measured spectrophotometrically.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

    • Measure the absorbance at approximately 593 nm.

    • A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.[15]

In Vitro Inhibition of Advanced Glycation End-products (AGEs) Formation Assay

This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs.

  • Principle: A protein (e.g., bovine serum albumin, BSA) is incubated with a reducing sugar (e.g., glucose or fructose) to induce the formation of AGEs. The characteristic fluorescence of AGEs is measured.

  • Procedure:

    • Prepare a solution of BSA (e.g., 10 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare a solution of a reducing sugar (e.g., 0.5 M glucose).

    • Prepare various concentrations of this compound.

    • In a multi-well plate, mix the BSA solution, sugar solution, and the test compound.

    • Aminoguanidine can be used as a positive control.

    • Incubate the plate at 37°C for an extended period (e.g., 7 days), protected from light.

    • After incubation, measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[16]

    • Calculate the percentage of inhibition of AGE formation.

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Principle: A neuronal cell line (e.g., SH-SY5Y) is exposed to an oxidative insult (e.g., hydrogen peroxide or glutamate), and cell viability is measured in the presence and absence of the test compound.

  • Procedure:

    • Culture SH-SY5Y cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or glutamate to the culture medium.

    • Incubate for 24 hours.

    • Assess cell viability using an MTT or similar assay.[17]

    • Calculate the percentage of neuroprotection relative to the untreated, stressed cells.

Experimental and Logical Workflows

Experimental_Workflow Start Hypothesis: This compound has biological activity Synthesis Synthesis and Purification Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Antioxidant_Assays Antioxidant Assays (DPPH, FRAP, etc.) In_Vitro_Screening->Antioxidant_Assays AGE_Inhibition_Assay AGE Inhibition Assay In_Vitro_Screening->AGE_Inhibition_Assay Neuroprotection_Assay Neuroprotection Assay In_Vitro_Screening->Neuroprotection_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Antioxidant_Assays->Data_Analysis AGE_Inhibition_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis Mechanism_Studies->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Pathway_Analysis->In_Vivo_Studies End Lead Compound Optimization In_Vivo_Studies->End

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, its structural similarity to pyridoxamine provides a strong rationale for investigating its potential as an antioxidant, an inhibitor of advanced glycation end-product formation, and a neuroprotective agent. The experimental protocols and mechanistic frameworks presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related pyridine derivatives. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the biological efficacy of this compound, which may represent a promising lead compound for the development of novel therapeutics for a range of oxidative stress- and glycation-related pathologies.

References

2-(Aminomethyl)pyridin-3-ol: A Versatile Scaffolding for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol, a unique heterocyclic compound, is emerging as a powerful and versatile building block in the landscape of modern organic synthesis. Its strategic placement of an aminomethyl group and a hydroxyl group on a pyridine core offers a trifecta of reactive sites, enabling a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and complex molecular architectures. The inherent functionalities of this molecule, combining the nucleophilicity of the amine, the reactivity of the alcohol, and the electronic properties of the pyridine ring, make it an attractive starting material for creating libraries of novel compounds for high-throughput screening and targeted drug design.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 194665-89-9[1][2]
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Isomeric SMILES C1=CC(=C(N=C1)CN)O[3]
Appearance Not specified (likely solid)
Solubility Not specified
Boiling Point Not specified
Melting Point Not specified

Spectroscopic Data (Predicted/Typical Ranges)

TechniqueExpected Chemical Shifts / Bands
¹H NMR Signals corresponding to aromatic protons on the pyridine ring, a singlet for the methylene protons of the aminomethyl group, and broad signals for the -OH and -NH₂ protons.
¹³C NMR Resonances for the five distinct carbon atoms of the pyridine ring and one for the methylene carbon.
IR Spectroscopy Characteristic absorption bands for O-H and N-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound and Key Intermediates

While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on the preparation of structurally related compounds and key intermediates.

Proposed Synthetic Pathway 1: From 2-Amino-3-hydroxypyridine

This approach involves the initial synthesis of 2-amino-3-hydroxypyridine, followed by the introduction of the aminomethyl group.

Synthetic Pathway 1 cluster_0 Synthesis of 2-Amino-3-hydroxypyridine cluster_1 Functional Group Interconversion Furfural Furfural Intermediate1 Ring-opened intermediate Furfural->Intermediate1 Cl₂ or Br₂, H₂O Sulfonate 2-Amino-3-hydroxypyridine sulfonate Intermediate1->Sulfonate Ammonium sulfamate AHP 2-Amino-3-hydroxypyridine Sulfonate->AHP Alkaline hydrolysis Formylation Formylation AHP->Formylation Nitration Nitration Nitropyridine 3-Hydroxy-2-nitropyridine Reduction1 Reduction Formylpyridine 2-Formyl-3-hydroxypyridine Formylation->Formylpyridine ReductiveAmination Reductive Amination Formylpyridine->ReductiveAmination Target1 This compound ReductiveAmination->Target1 NH₃, H₂/Catalyst

Caption: Proposed synthesis of this compound from 2-amino-3-hydroxypyridine.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine from Furfural [4]

  • Ring-Opening of Furfural: In a suitable reaction vessel, dissolve furfural in water. Cool the solution to 0-10 °C. Introduce chlorine or bromine gas into the solution to facilitate the ring-opening reaction.

  • Cyclization: React the resulting mixture with an ammonium sulfamate solution to yield 2-amino-3-hydroxypyridine sulfonate.

  • Hydrolysis: Hydrolyze the sulfonate salt under alkaline conditions to obtain crude 2-amino-3-hydroxypyridine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-3-hydroxypyridine.

Proposed Synthetic Pathway 2: From 3-Hydroxypyridine

This alternative route begins with the commercially available 3-hydroxypyridine, followed by nitration, reduction, and subsequent functional group manipulation to introduce the aminomethyl group.

Synthetic Pathway 2 cluster_0 Introduction of Amino Group cluster_1 Conversion to Aminomethyl Group HP 3-Hydroxypyridine Nitration Nitration HP->Nitration KNO₃, H₂SO₄ Nitropyridine 3-Hydroxy-2-nitropyridine Nitration->Nitropyridine Reduction Reduction Nitropyridine->Reduction H₂/Catalyst or Fe/HCl AHP 2-Amino-3-hydroxypyridine Reduction->AHP Sandmeyer Sandmeyer Reaction AHP->Sandmeyer 1. NaNO₂, HCl 2. CuCN Cyanopyridine 2-Cyano-3-hydroxypyridine Sandmeyer->Cyanopyridine Reduction2 Reduction Cyanopyridine->Reduction2 LiAlH₄ or H₂/Catalyst Target2 This compound Reduction2->Target2

Caption: Proposed synthesis of this compound from 3-hydroxypyridine.

Experimental Protocol: Nitration of 3-Hydroxypyridine [5]

  • Dissolution: Dissolve 3-hydroxypyridine in concentrated sulfuric acid in a reaction vessel.

  • Nitration: Slowly add anhydrous potassium nitrate (KNO₃) in portions to the solution while maintaining a controlled temperature.

  • Reaction: Heat the mixture to allow the nitration reaction to proceed to completion.

  • Work-up: Carefully pour the reaction mixture into water and neutralize the solution with a base such as sodium bicarbonate to a pH of 4.5-7.5.

  • Isolation: The product, 3-hydroxy-2-nitropyridine, will precipitate and can be collected by filtration and then dried.

Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound allows for a wide array of chemical transformations, making it a valuable building block for constructing more complex molecules.

Reactivity cluster_amine Amine Reactions cluster_hydroxyl Hydroxyl Reactions cluster_pyridine Pyridine Ring Reactions Main This compound Main->Amine Main->Hydroxyl Main->Pyridine Acylation Acylation / Sulfonylation Amine->Acylation Alkylation Alkylation Amine->Alkylation ReductiveAmination Reductive Amination Amine->ReductiveAmination Amide Amides / Sulfonamides Acylation->Amide SecondaryAmine Secondary / Tertiary Amines Alkylation->SecondaryAmine SubstitutedAmines N-Substituted Products ReductiveAmination->SubstitutedAmines Esterification Esterification Hydroxyl->Esterification Etherification Etherification Hydroxyl->Etherification Oxidation Oxidation Hydroxyl->Oxidation Ester Esters Esterification->Ester Ether Ethers Etherification->Ether Aldehyde Aldehyde / Carboxylic Acid Oxidation->Aldehyde N_Oxidation N-Oxidation Pyridine->N_Oxidation ElectrophilicSubstitution Electrophilic Aromatic Substitution Pyridine->ElectrophilicSubstitution MetalCatalysis Metal-Catalyzed Cross-Coupling Pyridine->MetalCatalysis N_Oxide Pyridine N-oxide N_Oxidation->N_Oxide SubstitutedPyridine Substituted Pyridine Derivatives ElectrophilicSubstitution->SubstitutedPyridine CoupledProducts Biaryl or Heteroaryl Compounds MetalCatalysis->CoupledProducts

Caption: Reactivity map of this compound.

Reactions at the Aminomethyl Group
  • Acylation and Sulfonylation: The primary amine readily reacts with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

  • Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides or other electrophiles to yield secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones under reducing conditions provides access to a wide range of N-substituted derivatives.

Reactions at the Hydroxyl Group
  • Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives to produce esters, which can serve as prodrugs or modify the compound's solubility.

  • Etherification: Formation of ethers is possible through reactions such as the Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups.

  • Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, while stronger oxidizing agents can yield a carboxylic acid, providing further handles for synthetic elaboration.

Reactions involving the Pyridine Ring
  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring towards electrophilic and nucleophilic substitution.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, substitution at positions 4 or 6 may be possible.

  • Metal-Catalyzed Cross-Coupling: If a halogen is introduced onto the pyridine ring, it can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are found in numerous biologically active compounds. The ability to readily modify its functional groups makes it an ideal scaffold for the synthesis of compound libraries for screening against various biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6] The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (pyridine nitrogen) suggests that derivatives of this compound could be effective enzyme inhibitors or receptor ligands.

Conclusion

This compound represents a promising and under-explored building block in organic synthesis. Its multifunctional nature provides a versatile platform for the construction of a diverse array of complex molecules. The synthetic routes and reactivity patterns outlined in this guide offer a foundation for researchers to harness the potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further exploration of the synthesis and reactivity of this compound is warranted and is expected to unlock new avenues for the development of innovative chemical entities.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(Aminomethyl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(aminomethyl)pyridin-3-ol scaffold is a versatile heterocyclic motif that holds significant promise in medicinal chemistry. Its inherent structural features, combining a pyridine ring with aminomethyl and hydroxyl functionalities, offer multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of the core this compound structure and its subsequent derivatization. It details experimental protocols for key synthetic transformations and presents quantitative data where available. Furthermore, this document explores the potential biological activities of these derivatives, drawing on the known pharmacology of related pyridine-containing compounds, and outlines potential signaling pathways that may be modulated by this class of molecules.

Introduction

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, with a significant number of approved drugs containing this heterocycle.[1][2] The pyridine ring can act as a bioisostere for other aromatic systems and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets. The this compound scaffold, in particular, presents an attractive starting point for the design of novel therapeutic agents due to its dual functional groups, which allow for a wide range of chemical modifications to explore structure-activity relationships (SAR). These modifications can fine-tune the physicochemical and pharmacokinetic properties of the resulting molecules, potentially leading to candidates for a variety of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[3]

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through several synthetic routes, primarily involving the reduction of a nitrile or a related functional group at the 2-position of a 3-hydroxypyridine precursor.

Synthesis of Key Precursor: 3-Hydroxypicolinonitrile

A common and crucial intermediate for the synthesis of the target scaffold is 3-hydroxypicolinonitrile (also known as 2-cyano-3-hydroxypyridine). While commercially available, its synthesis can be achieved from simpler starting materials.

Reduction of 3-Hydroxypicolinonitrile

The conversion of the nitrile group of 3-hydroxypicolinonitrile to an aminomethyl group is a key step. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 3-Hydroxypicolinonitrile [4]

  • Materials: 3-Hydroxypicolinonitrile, Palladium on carbon (Pd/C, 10%), Methanol, Hydrochloric acid.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 3-hydroxypicolinonitrile (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

    • Add hydrochloric acid (1.1 eq) to the mixture.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with methanol.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude this compound hydrochloride salt.

    • The crude product can be purified by recrystallization.

Table 1: Representative Quantitative Data for Precursor Synthesis and Reduction

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Nitrile to Amine Reduction3-HydroxypicolinonitrileH₂, 10% Pd/C, HCl, Methanol, RT, 50 psiThis compound HCl~85-95[4]

Derivatization of the this compound Scaffold

The primary amino group of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the exploration of a broad chemical space. Key derivatization strategies include N-acylation, N-alkylation (reductive amination), and the formation of ureas, thioureas, and sulfonamides.

N-Acylation

N-acylation is a common method to introduce a wide range of substituents, which can significantly impact the biological activity of the parent molecule.[5]

Generalized Experimental Protocol: N-Acylation of this compound [6]

  • Materials: this compound hydrochloride, Acyl chloride or Acid anhydride (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride or acid anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for introducing alkyl groups to the primary amine.[7][8][9] This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.

Generalized Experimental Protocol: Reductive Amination of this compound [10]

  • Materials: this compound hydrochloride, Aldehyde or Ketone (1.0 eq), Sodium triacetoxyborohydride or Sodium cyanoborohydride (1.5 eq), Triethylamine (1.1 eq), 1,2-Dichloroethane (DCE) or Methanol.

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.0 eq) in DCE or methanol.

    • Add triethylamine (1.1 eq) and stir for 30 minutes at room temperature.

    • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores that can participate in hydrogen bonding interactions with biological targets.[6][11]

Generalized Experimental Protocol: Synthesis of Urea and Thiourea Derivatives [12]

  • Materials: this compound hydrochloride, Isocyanate or Isothiocyanate (1.1 eq), Triethylamine (2.2 eq), Tetrahydrofuran (THF).

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq) in THF.

    • Add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.

    • Add the isocyanate or isothiocyanate (1.1 eq) and stir the mixture at room temperature for 2-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis of Sulfonamide Derivatives

The sulfonamide group is a key feature in many approved drugs and can be readily introduced by reacting the primary amine with a sulfonyl chloride.[3][13]

Generalized Experimental Protocol: Synthesis of Sulfonamide Derivatives [2]

  • Materials: this compound hydrochloride, Sulfonyl chloride (1.1 eq), Pyridine or Triethylamine (2.5 eq), DCM.

  • Procedure:

    • Dissolve this compound hydrochloride (1.0 eq) in a mixture of DCM and pyridine.

    • Cool the solution to 0 °C.

    • Slowly add the sulfonyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with water, 1N HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Table 2: Summary of Derivatization Reactions and Expected Yields (Generalized)

Reaction TypeReagentsProduct TypeExpected Yield Range (%)
N-AcylationAcyl chloride/anhydride, BaseN-Acyl derivative60-95
Reductive AminationAldehyde/Ketone, Reducing agentN-Alkyl derivative50-90
Urea SynthesisIsocyanate, BaseN-Substituted urea70-98
Thiourea SynthesisIsothiocyanate, BaseN-Substituted thiourea70-98
Sulfonamide SynthesisSulfonyl chloride, BaseN-Sulfonyl derivative60-90

Note: Yields are estimates based on general procedures and may vary depending on the specific substrates and reaction conditions.

Potential Biological Activities and Signaling Pathways

While specific biological data for a broad library of this compound derivatives is not extensively available in the public domain, the structural motifs present in this scaffold suggest potential for a range of biological activities. The exploration of these activities can be guided by high-throughput screening of a synthesized library against various biological targets.[14]

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders: Pyridine-containing compounds have shown activity in the CNS.[3] Derivatives of this compound could potentially modulate neurotransmitter receptors, such as G-protein coupled receptors (GPCRs) or ion channels, making them candidates for treating neurological and psychiatric conditions.[5][15]

  • Oncology: Many kinase inhibitors incorporate a pyridine scaffold.[16][17] Derivatives of this compound could be screened for inhibitory activity against various protein kinases involved in cancer cell signaling pathways.[18][19]

  • Infectious Diseases: The pyridine nucleus is present in numerous antibacterial and antifungal agents. The synthesized derivatives could be evaluated for their antimicrobial properties.

Potential Signaling Pathways

Based on the activities of structurally related compounds, the following signaling pathways represent potential targets for this compound derivatives:

  • GPCR Signaling: As many neurotransmitter receptors are GPCRs, derivatives could be screened for agonist or antagonist activity at receptors for dopamine, serotonin, or GABA.[20][21][22]

  • Kinase Signaling Cascades: In oncology, key pathways to investigate include those regulated by receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K/Akt/mTOR, MAPK pathways).[23]

  • Bacterial Cell Wall Synthesis or DNA Gyrase: For antibacterial activity, inhibition of essential bacterial enzymes would be a primary focus.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_derivatization Derivatization Reactions start 3-Hydroxypicolinonitrile core This compound start->core Catalytic Hydrogenation acylation N-Acyl Derivatives core->acylation N-Acylation alkylation N-Alkyl Derivatives core->alkylation Reductive Amination urea Urea Derivatives core->urea Isocyanate Addition thiourea Thiourea Derivatives core->thiourea Isothiocyanate Addition sulfonamide Sulfonamide Derivatives core->sulfonamide Sulfonylation

Caption: General synthetic workflow for this compound and its derivatives.

Logical Flow for Drug Discovery

Drug_Discovery_Flow synthesis Synthesis of Derivative Library screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id sar SAR Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Logical workflow for the discovery of drug candidates from the derivative library.

Potential Kinase Inhibitor Signaling Pathway

Kinase_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-(Aminomethyl) pyridin-3-ol Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. The synthetic routes to the core structure and its subsequent derivatization are accessible and allow for the creation of large and diverse chemical libraries. While further biological evaluation is required to fully elucidate the therapeutic potential and mechanisms of action of these derivatives, the known pharmacology of related pyridine compounds suggests a high probability of identifying bioactive molecules with potential applications in a range of diseases. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this exciting class of compounds.

References

A Proposed Theoretical and Computational Investigation of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical and computational approach for the study of 2-(Aminomethyl)pyridin-3-ol. While specific experimental or computational data for this molecule is not prevalent in current literature, this document leverages established methodologies from studies on analogous aminopyridine derivatives to propose a robust research framework.[1][2][3] The protocols and expected data herein are designed to provide a thorough understanding of the molecule's structural, electronic, and spectroscopic properties, which are crucial for applications in medicinal chemistry and drug development.

Introduction

Pyridinol and aminopyridine scaffolds are key components in a wide array of pharmacologically active compounds.[1][2] The molecule this compound combines features of both, making it a molecule of significant interest. Computational chemistry provides powerful tools to predict molecular properties, elucidate structural preferences, and understand chemical reactivity, thereby accelerating the drug discovery process.[4][5]

A critical aspect of substituted pyridines is the phenomenon of tautomerism, where the molecule can exist in multiple, interconverting isomeric forms.[6][7] These tautomers can exhibit different biological activities and physicochemical properties. Therefore, a central goal of this proposed study is to determine the relative stabilities of the possible tautomers of this compound and to characterize their properties.

Proposed Computational Workflow

A multi-step computational workflow is proposed to systematically investigate the properties of this compound. This workflow, illustrated below, ensures a comprehensive analysis from initial structure optimization to the prediction of spectroscopic and electronic properties.

Computational_Workflow cluster_prep 1. Initial Setup cluster_geo 2. Geometry and Energetics cluster_prop 3. Property Calculation cluster_analysis 4. Analysis & Reporting A Define Potential Tautomers of this compound B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm minima, obtain thermochemistry) B->C D Calculate Relative Energies (Identify most stable tautomer) C->D E Vibrational Spectra Simulation (IR & Raman) D->E F Electronic Properties (HOMO-LUMO, ESP, NBO) D->F G Transition State Search (Tautomerization Barriers) D->G H Data Compilation and Analysis E->H F->H G->H

Proposed computational workflow for this compound.

Tautomerism Analysis

Based on related structures like 2-aminopyridine and 3-hydroxypyridine, this compound is expected to exhibit amino-imino and keto-enol tautomerism. The primary tautomeric forms to be investigated are the canonical amino-ol form and the zwitterionic/imino-keto form. Understanding the equilibrium between these forms is vital, as it dictates the molecule's hydrogen bonding capabilities and receptor interaction profile.

Tautomers T1 Amino-ol Form (Canonical) T2 Imino-keto Form (Zwitterionic) T1->T2 Proton Transfer

Potential tautomeric equilibrium of this compound.

Detailed Computational Protocols

The following protocols are proposed based on methods successfully applied to similar aminopyridine systems.[1][8]

Software: All quantum chemical calculations would be performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Frequency Calculations:

  • Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organic molecules.[4][9] The B3LYP hybrid functional is a robust choice for these systems.[1][10]

  • Basis Set: The Pople-style basis set, 6-311++G(d,p), is proposed. The diffuse functions (++) are important for accurately describing lone pairs and potential hydrogen bonds, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.[1]

  • Procedure: The geometries of all potential tautomers will be fully optimized without constraints. Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structures correspond to true energy minima. These calculations also provide zero-point vibrational energies (ZPVE) and other thermodynamic data for accurate relative energy calculations.

Solvation Effects:

  • Model: To simulate a biological environment, calculations should be repeated in a solvent continuum. The Polarizable Continuum Model (PCM) is a widely used and effective method. Water would be the default solvent to simulate aqueous physiological conditions.

Electronic Structure Analysis:

  • NBO Analysis: Natural Bond Orbital (NBO) analysis will be performed to investigate charge distribution, intramolecular hydrogen bonding, and hyperconjugative interactions.

  • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation properties.

  • Molecular Electrostatic Potential (ESP): ESP maps will be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[11]

Predicted Data and Analysis

The proposed computational study would generate a wealth of quantitative data. The tables below illustrate the types of results expected, with representative values drawn from studies on analogous molecules for context.

Table 1: Relative Energies of Tautomers

This table will be crucial for identifying the most stable form of the molecule in different environments. Data shown is for 2-amino-4-methylpyridine for illustrative purposes.[1]

TautomerMethodPhaseRelative Energy (kcal/mol)
Canonical (Amino)B3LYP/6-311++G(d,p)Gas0.00
Imino (trans)B3LYP/6-311++G(d,p)Gas13.60[1]
Imino (cis)B3LYP/6-311++G(d,p)Gas16.36
Table 2: Selected Optimized Geometric Parameters

This table compares key bond lengths and angles between different tautomers, providing insight into structural changes. Representative data for 2-amino-3-methylpyridine is shown.[1]

ParameterMethodTautomer 1 (Amino)Tautomer 2 (Imino - hypothetical)
Bond Lengths (Å)
C2-N (amino)MP2/6-31G(d)1.347~1.28 (expected C=N)
C3-OMP2/6-31G(d)~1.36 (expected C-O)~1.23 (expected C=O)
N-H (amino)MP2/6-31G(d)1.011[1]N/A
O-HMP2/6-31G(d)~0.97N/A
**Bond Angles (°) **
C2-C3-C4MP2/6-31G(d)~118-120~118-120
C3-C2-N (amino)MP2/6-31G(d)~116-118~120-122
Table 3: Calculated Vibrational Frequencies

Comparison of calculated vibrational frequencies with experimental data (if available) is essential for validating the computational model. Key stretching frequencies are highlighted.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Range (cm⁻¹)
O-H Stretch~3600-37003500-3700
N-H (asymm) Stretch~35003400-3550
N-H (symm) Stretch~34003300-3450
C=N (ring) Stretch~1600-16501550-1650
C-O Stretch~1200-12501200-1300

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. By employing modern DFT methods, this proposed study would yield critical insights into the molecule's tautomeric preferences, geometric and electronic structure, and spectroscopic signatures. The resulting data would be invaluable for researchers in medicinal chemistry and drug development, providing a solid foundation for understanding its potential biological activity and for the rational design of new therapeutic agents.

References

exploring the reactivity of the aminomethyl and hydroxyl groups in 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol is a bifunctional pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring both a nucleophilic aminomethyl group and a phenolic hydroxyl group, offers multiple avenues for chemical modification, making it a versatile scaffold for the synthesis of diverse compound libraries. Understanding the relative reactivity of these two functional groups is crucial for designing selective synthetic strategies to access novel analogues with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the reactivity of the aminomethyl and hydroxyl groups in this compound, supported by experimental data and detailed protocols for key transformations.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its aminomethyl and hydroxyl functionalities, as well as the electronic properties of the pyridine ring. The aminomethyl group, a primary benzylic-type amine, is a potent nucleophile. The hydroxyl group, being phenolic, is less nucleophilic but can be readily deprotonated to form a more reactive phenoxide. The pyridine nitrogen, being a Lewis base, can also influence the reactivity of the substituents through its electronic effects and potential for protonation or coordination to catalysts.

pKa Values and Their Implications on Reactivity

Reactivity of the Aminomethyl Group

The primary amino group in the aminomethyl substituent is a strong nucleophile and readily participates in a variety of reactions, most notably acylation and alkylation.

N-Acylation

N-acylation of the aminomethyl group is a facile and high-yielding reaction, often proceeding with high chemoselectivity in the presence of the hydroxyl group. This selectivity is attributed to the greater nucleophilicity of the amine compared to the phenol.

Table 1: Representative Quantitative Data for N-Acylation of Aminopyridine Derivatives

Starting MaterialAcylating AgentBaseSolventReaction ConditionsYield (%)Reference
2-AminopyridineAcetic AnhydrideNoneAcetic Anhydride< 60°C, 1 h95[1]
Methyl 5-amino-3-methylpicolinateAcetyl ChloridePyridineDichloromethane0°C to rt, 2-12 h85-95[2]
1-Boc-4-(aminomethyl)piperidineBenzoyl ChlorideTriethylamineDichloromethane0°C to rt, 2-4 hNot specified[3]

Experimental Protocol: N-Acetylation of an Aminomethylpyridine Derivative

This protocol describes a general procedure for the N-acetylation of an aminomethylpyridine derivative using acetic anhydride.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (optional, as solvent and base)

    • Ice water

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine or another suitable aprotic solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

    • Purify the product by recrystallization or column chromatography if necessary.[1][4]

Logical Relationship for N-Acylation

N_Acylation amine Aminomethyl Group (-CH2NH2) amide N-Acylated Product (-CH2NH-CO-R) amine->amide Nucleophilic Attack acyl_halide Acyl Halide (R-CO-Cl) or Anhydride ((R-CO)2O) acyl_halide->amide base Base (e.g., Pyridine, Et3N) base->amide Acid Scavenger O_Alkylation_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add base (e.g., K2CO3) dissolve->add_base add_alkyl_halide Add alkyl halide add_base->add_alkyl_halide heat Heat and monitor by TLC add_alkyl_halide->heat workup Aqueous workup and extraction heat->workup purify Purification (Chromatography/Recrystallization) workup->purify end End purify->end Selective_Functionalization cluster_N_selective N-Selective Pathway cluster_O_selective O-Selective Pathway start_N This compound acylate_N Acylation (e.g., Ac2O, no base) start_N->acylate_N product_N N-Acylated Product acylate_N->product_N start_O This compound protect_N Protect Amine (e.g., Boc2O) start_O->protect_N N_protected N-Protected Intermediate protect_N->N_protected alkylate_O Alkylation (e.g., R-X, Base) N_protected->alkylate_O O_alkylated O-Alkylated, N-Protected Intermediate alkylate_O->O_alkylated deprotect_N Deprotect Amine (e.g., TFA) O_alkylated->deprotect_N product_O O-Alkylated Product deprotect_N->product_O

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-(Aminomethyl)pyridin-3-ol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel heterocyclic compounds using 2-(Aminomethyl)pyridin-3-ol as a key starting material. The unique arrangement of the aminomethyl and hydroxyl functionalities on the pyridine ring makes this precursor a valuable building block for constructing a variety of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The following protocols detail methodologies for the synthesis of oxazolo[4,5-b]pyridines and tetrahydro-1,6-naphthyridines, leveraging the inherent reactivity of the precursor.

Synthesis of Fused Oxazolo[4,5-b]pyridine Derivatives

The vicinal amino and hydroxyl groups of this compound readily undergo cyclization with phosgene equivalents, such as 1,1'-carbonyldiimidazole (CDI), to form stable oxazolopyridinone systems. This scaffold is of interest due to its presence in various biologically active molecules.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Precursor This compound Product Oxazolo[4,5-b]pyridin-2(3H)-one derivative Precursor->Product THF, Reflux CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Product

Caption: Synthesis of an oxazolo[4,5-b]pyridine derivative.

Experimental Protocol: Synthesis of a Fused Oxazolo[4,5-b]pyridin-2(3H)-one
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of 0.1 M.

  • Reagent Addition: Under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired oxazolo[4,5-b]pyridin-2(3H)-one derivative.

Quantitative Data Summary
EntryReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1This compoundCDITHFReflux575-85 (Predicted)

Note: The yield is a predicted value based on similar reactions with analogous substrates and requires experimental validation.

Synthesis of Tetrahydro-1,6-naphthyridine Derivatives via Pictet-Spengler Reaction

The this compound can be utilized in a Pictet-Spengler type reaction, a powerful tool for the construction of tetrahydroisoquinoline and related heterocyclic systems. In this case, the pyridine ring acts as the aromatic component, leading to the formation of tetrahydro-1,6-naphthyridine derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Precursor This compound Product Tetrahydro-1,6-naphthyridine derivative Precursor->Product Acid Catalyst (e.g., TFA), Heat Aldehyde Aldehyde (e.g., R-CHO) Aldehyde->Product

Caption: Pictet-Spengler reaction for tetrahydro-1,6-naphthyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1,6-naphthyridine
  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile, 0.2 M), add the desired aldehyde (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C for 12-24 hours. The formation of an imine intermediate followed by intramolecular cyclization occurs. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
EntryAldehyde (R-CHO)CatalystSolventTemperature (°C)Time (h)Yield (%)
1FormaldehydeTFAAcetonitrile801860-70 (Predicted)
2Benzaldehydep-TSAToluene1102455-65 (Predicted)

Note: Yields are predicted based on the general efficiency of the Pictet-Spengler reaction and require experimental confirmation.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of novel heterocycles from this compound.

G Start Start: this compound Reaction1 Cyclization with CDI Start->Reaction1 Reaction2 Pictet-Spengler with Aldehyde Start->Reaction2 Purification1 Column Chromatography Reaction1->Purification1 Purification2 Column Chromatography Reaction2->Purification2 Product1 Oxazolo[4,5-b]pyridine Derivative Purification1->Product1 Product2 Tetrahydro-1,6-naphthyridine Derivative Purification2->Product2 Characterization1 Spectroscopic Analysis (NMR, MS, IR) Product1->Characterization1 Characterization2 Spectroscopic Analysis (NMR, MS, IR) Product2->Characterization2 BiologicalScreening Biological Activity Screening Characterization1->BiologicalScreening Characterization2->BiologicalScreening

Caption: Workflow for synthesis and evaluation of novel heterocycles.

These protocols provide a foundation for the exploration of this compound as a precursor in the synthesis of diverse and potentially bioactive heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

Application Notes and Protocols: 2-(Aminomethyl)pyridin-3-ol in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of potent and selective enzyme inhibitors. Its unique structural features, including a pyridine ring for aromatic interactions, a basic aminomethyl group for hydrogen bonding and salt bridge formation, and a hydroxyl group that can act as a hydrogen bond donor or acceptor, make it an attractive scaffold for designing molecules that can effectively interact with enzyme active sites.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a clinically important class of drugs for the management of type 2 diabetes. The protocols outlined below are based on established synthetic methodologies for analogous aminomethylpyridine derivatives and can be adapted for the elaboration of this compound into novel DPP-4 inhibitors.

Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Background

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-4 inhibitors a cornerstone in the treatment of type 2 diabetes.[1]

The aminomethylpyridine scaffold has emerged as a promising core for the development of novel DPP-4 inhibitors.[1][2] The primary amine of the aminomethyl group is crucial for interacting with key acidic residues in the S2 pocket of the DPP-4 active site, while the pyridine ring can engage in various interactions within the S1 pocket. The hydroxyl group on the pyridin-3-ol moiety offers an additional point for interaction or further chemical modification to optimize potency and selectivity.

Logical Workflow for Synthesizing DPP-4 Inhibitors

The synthesis of DPP-4 inhibitors from this compound can be conceptualized as a modular process. The core scaffold provides the key aminomethyl "warhead" that binds to the enzyme's active site. The synthetic strategy involves the protection of the reactive amino and hydroxyl groups, followed by functionalization of the pyridine ring or the amino group, and subsequent deprotection to yield the final inhibitor.

G cluster_0 Scaffold Preparation cluster_1 Core Modification cluster_2 Final Inhibitor Synthesis A This compound B Protection of Amino and Hydroxyl Groups (e.g., Boc, TBDMS) A->B C Functionalization of Pyridine Ring (e.g., Suzuki or Buchwald-Hartwig coupling) B->C D Amide Coupling at the Amino Group B->D E Deprotection C->E D->E F Final DPP-4 Inhibitor E->F G A This compound B Boc-Protection A->B (Boc)₂O, TEA C Amide Coupling (Substituted Benzoic Acid, EDC, HOBt) B->C R-COOH D TFA Deprotection C->D TFA/DCM E Final Inhibitor D->E

References

Application Notes and Protocols for 2-(Aminomethyl)pyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol is a versatile heterocyclic scaffold that holds significant promise in the field of medicinal chemistry. Its unique structural features, combining a pyridine ring with aminomethyl and hydroxyl functional groups, provide multiple points for chemical modification and interaction with biological targets. This pyridin-3-ol moiety is a key structural element in various biologically active compounds, suggesting its potential for the development of novel therapeutics.

This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and evaluation in relevant biological assays. The information is intended to guide researchers in exploring the therapeutic potential of this compound and its derivatives.

Potential Therapeutic Applications

Derivatives of the 2-aminopyridine scaffold have demonstrated a wide range of biological activities, indicating the potential for this compound to serve as a foundational structure for the development of novel inhibitors for various therapeutic targets.

Neurodegenerative Diseases

The pyridine scaffold is a common feature in molecules targeting enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Derivatives of 2-aminopyridine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural similarity of this compound to known AChE inhibitors suggests its potential in this area.

Cancer

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyridine-containing molecules have been identified as potent inhibitors of kinases within this pathway, such as PI3K and mTOR. The this compound scaffold could serve as a starting point for the design of novel kinase inhibitors targeting this crucial cancer-related pathway.

Quantitative Data on Related Pyridine Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related pyridine derivatives against relevant medicinal chemistry targets. This data provides a benchmark for the potential efficacy of novel compounds derived from the this compound scaffold.

Compound ClassTargetIC50 / Ki (µM)Reference Compound
Pyridine Carbamateshuman Acetylcholinesterase (hAChE)0.153 ± 0.016Carbamate 8
Pyrrolo-quinoline derivativesATM Kinase0.6DK8G557
Pyrrolo-quinoline derivativesmTOR Kinase0.5HP9912
4-(piperid-3-yl)amino substituted 6-pyridylquinazolinesPI3Kδ0.0007Compound A8
2-amino-3-cyanopyridinesCarbonic Anhydrase I (hCA I)2.84Compound 7d
2-amino-3-cyanopyridinesCarbonic Anhydrase II (hCA II)2.56Compound 7b

Experimental Protocols

Protocol 1: Synthesis of this compound (Conceptual)

This protocol outlines a potential synthetic route to this compound, based on established methods for the synthesis of similar pyridine derivatives.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Paraformaldehyde

  • Hydrochloric Acid (HCl)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Mannich Reaction: In a round-bottom flask, dissolve 2-Amino-3-hydroxypyridine in ethanol. Add paraformaldehyde and catalytic amount of HCl. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to obtain the intermediate 2-hydroxymethyl-3-aminopyridine.

  • Reduction: The precise conversion to the target molecule would require further specific synthetic steps which are not detailed in the available literature. A possible conceptual step could involve a reduction of a corresponding nitrile or amide, which would first need to be synthesized from the hydroxymethyl intermediate. For example, conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a cyanide source and subsequent reduction.

Note: This is a conceptual protocol and would require optimization and validation in a laboratory setting.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric assay to evaluate the AChE inhibitory activity of this compound and its derivatives.

Principle:

The assay is based on the reaction of acetylthiocholine (ATC) with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).

    • Prepare a working solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a working solution of ATCI (14 mM) in phosphate buffer.

    • Prepare a working solution of AChE (1 U/mL) in phosphate buffer.

  • Assay in 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations (serial dilutions). For the control well, add 20 µL of the solvent (DMSO).

    • Add 20 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for 5-10 minutes to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test compound) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Proposed Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the potential mechanism of action for a this compound derivative as a kinase inhibitor within the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Proposed inhibition of PI3K and mTOR by a this compound derivative.

Experimental Workflow for Synthesis and Screening

The following diagram outlines the general workflow for the synthesis of novel this compound derivatives and their subsequent biological screening.

Synthesis_Screening_Workflow Start Start: this compound Scaffold Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse LeadOptimization Lead Optimization (SAR Studies) DoseResponse->LeadOptimization LeadOptimization->Synthesis Iterative Design End Preclinical Candidate LeadOptimization->End

Caption: General workflow for synthesis and screening of this compound derivatives.

Application Notes and Protocols for the Quantification of 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol is a pyridine derivative of interest in pharmaceutical development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound in pharmaceutical preparations using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for the analysis of trace levels of the compound.

I. HPLC-UV Method for Quantification of this compound

This method is suitable for the quantification of this compound in bulk drug substance and formulated drug products where the concentration of the analyte is relatively high.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., placebo formulation)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 50
    12.0 95
    15.0 95
    15.1 5

    | 20.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 270 nm.

3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a solid dosage form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the active ingredient.

    • Make up to the volume with methanol and mix well.

    • Centrifuge a portion of this solution at 5000 rpm for 10 minutes.

    • Dilute the supernatant with mobile phase A to a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[1] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]

Table 1: Summary of HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from placebo at the retention time of the analyte.The analyte peak is well-resolved from placebo peaks.
Linearity (R²) R² ≥ 0.9990.9995
Range 80-120% of the test concentration.[1]10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C H Inject into HPLC System C->H D Weigh Sample Powder E Dissolve in Methanol & Sonicate D->E F Centrifuge and Dilute Supernatant E->F G Filter through 0.45 µm filter F->G G->H I Separation on C18 Column H->I J UV Detection at 270 nm I->J K Generate Calibration Curve J->K L Quantify Analyte Concentration K->L

Caption: Workflow for HPLC-UV quantification of this compound.

II. LC-MS/MS Method for Quantification of this compound

This highly sensitive and selective method is ideal for the quantification of this compound at trace levels, for instance in biological matrices such as plasma or urine for pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 99.5%)

  • Internal Standard (IS), e.g., a stable isotope-labeled analog of the analyte.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma)

2. Instrumentation and Conditions

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 2
    2.5 80
    3.0 98
    4.0 98
    4.1 2

    | 5.0 | 2 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hypothetical transitions for this compound (MW: 138.15)

      • Quantifier: 139.1 -> 122.1 (Precursor [M+H]⁺ -> Product ion)

      • Qualifier: 139.1 -> 94.1 (Precursor [M+H]⁺ -> Product ion)

    • Hypothetical transitions for Internal Standard

  • Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, gas temperatures, and gas flows.

4. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

Method Validation Summary

The method should be validated according to regulatory guidelines for bioanalytical method validation.

Table 2: Summary of LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.Method is selective.
Linearity (R²) R² ≥ 0.990.998
Range Defined by the Lower and Upper Limits of Quantification (LLOQ and ULOQ).0.1 - 100 ng/mL
Accuracy (% Recovery) Within ±15% of the nominal concentration (±20% at LLOQ).[4]95.2% - 104.5%
Precision (RSD%)
- Intra-dayRSD ≤ 15% (≤ 20% at LLOQ)< 8%
- Inter-dayRSD ≤ 15% (≤ 20% at LLOQ)< 11%
LLOQ The lowest concentration on the calibration curve with acceptable accuracy and precision.0.1 ng/mL
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.Within acceptable limits.
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term).Stable under tested conditions.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample + Internal Standard B Protein Precipitation with Acetonitrile A->B C Vortex & Centrifuge B->C D Evaporate Supernatant C->D E Reconstitute in Mobile Phase D->E F Inject into UHPLC System E->F G Chromatographic Separation F->G H ESI+ Ionization G->H I MRM Detection H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification using Calibration Curve K->L

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity and the nature of the sample matrix. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data in a drug development setting.

References

Application Notes and Protocols for 2-(Aminomethyl)pyridin-3-ol in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The ligand 2-(aminomethyl)pyridin-3-ol is a promising but currently under-researched building block in coordination chemistry. As of this writing, there is a notable absence of published literature detailing the synthesis and application of its metal complexes. The following application notes and protocols are therefore based on established methodologies for closely related pyridine-based ligands, such as 2-(aminomethyl)pyridine and derivatives of 2-aminopyridin-3-ol. These protocols are intended to serve as a foundational guide for researchers venturing into the synthesis and exploration of metal complexes with this compound.

Ligand Profile: this compound

This compound is a versatile ligand possessing multiple donor sites: the pyridine ring nitrogen, the nitrogen of the aminomethyl group, and the oxygen of the hydroxyl group. This arrangement allows for several potential coordination modes, making it an attractive candidate for the synthesis of novel metal complexes with diverse applications.

Potential Coordination Modes:

  • Bidentate (N,N): The ligand can chelate to a metal center through the pyridine nitrogen and the aminomethyl nitrogen, forming a stable five-membered ring.

  • Tridentate (N,N,O): Under appropriate conditions, particularly with deprotonation of the hydroxyl group, the ligand can act as a tridentate chelate, coordinating through both nitrogen atoms and the oxygen atom.

G Potential Coordination Modes of this compound cluster_0 Bidentate (N,N) Coordination cluster_1 Tridentate (N,N,O) Coordination Bidentate Metal Center Pyridine N Pyridine N Bidentate->Pyridine N Coordination Aminomethyl N Aminomethyl N Bidentate->Aminomethyl N Coordination Tridentate Metal Center Tridentate->Pyridine N Coordination Tridentate->Aminomethyl N Coordination Hydroxyl O Hydroxyl O Tridentate->Hydroxyl O Coordination

Caption: Potential bidentate and tridentate coordination modes of this compound.

Application Notes (Predicted from Analogous Ligands)

Catalysis

Drawing parallels from ruthenium complexes of 2-(aminomethyl)pyridine, it is anticipated that metal complexes of this compound could serve as potent catalysts.[1] The presence of the hydroxyl group might influence the electronic properties and stability of the catalytic species. A primary area of potential application is in transfer hydrogenation reactions.

Table 1: Catalytic Performance of 2-(Aminomethyl)pyridine Ruthenium(II) Complexes in Transfer Hydrogenation of Ketones [1]

Catalyst PrecursorKetoneTOF (h⁻¹) at 50% ConversionEnantiomeric Excess (ee)
cis-RuCl₂( (S,S)-Chiraphos)(ampy)Acetophenone> 100,00094%
cis-RuCl₂( (R,S)-Josiphos)(ampy)Acetophenone> 100,00092%
cis-RuCl₂( (R,R)-Diop)(ampy)Acetophenone> 100,00085%

ampy = 2-(aminomethyl)pyridine

G Hypothetical Catalytic Cycle for Transfer Hydrogenation Precatalyst [Ru]-Cl Active_Catalyst [Ru]-H Precatalyst->Active_Catalyst Activation (e.g., with base) Substrate_Complex [Ru]-H(Substrate) Active_Catalyst->Substrate_Complex Substrate Coordination Product_Complex Ru Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst Product Release

Caption: A simplified, hypothetical catalytic cycle for transfer hydrogenation.

Biological and Pharmacological Applications

Schiff bases derived from 2-amino-3-hydroxypyridine have been used to synthesize metal complexes exhibiting antimicrobial and antioxidant properties.[2] It is plausible that metal complexes of this compound or its Schiff base derivatives could also demonstrate significant biological activity, making them of interest for drug development.

Table 2: Antimicrobial Activity (Inhibition Zone in mm) of Schiff Base Metal Complexes Derived from 2-Amino-3-hydroxypyridine [2]

ComplexS. aureusE. coliC. albicansF. oxysporum
Cu(II) Complex18152018
Co(II) Complex16131816
Ni(II) Complex15121715
Mn(II) Complex14111614
UO₂(II) Complex20182220

Experimental Protocols (Adapted for this compound)

General Workflow for Synthesis and Characterization

G General Workflow for Metal Complex Synthesis Start Select Metal Precursor and Ligand Synthesis React Ligand and Metal Salt in Suitable Solvent Start->Synthesis Isolation Isolate Crude Product (Filtration/Evaporation) Synthesis->Isolation Purification Purify Complex (Recrystallization/Chromatography) Isolation->Purification Characterization Characterize Product (Spectroscopy, X-ray, etc.) Purification->Characterization End Pure, Characterized Complex Characterization->End

Caption: A general experimental workflow for the synthesis of new metal complexes.

Protocol 1: Synthesis of a Hypothetical Ruthenium(II) Dichloride Complex

This protocol is adapted from the synthesis of trans,cis-RuCl₂(PPh₃)₂(ampy).[1]

Objective: To synthesize a Ruthenium(II) complex with this compound.

Materials:

  • RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))

  • This compound

  • Toluene, anhydrous

  • Heptane, anhydrous

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve RuCl₂(PPh₃)₃ (1.0 mmol) in anhydrous toluene (30 mL).

  • In a separate flask, dissolve this compound (1.1 mmol) in a minimal amount of warm, anhydrous toluene.

  • Add the ligand solution dropwise to the stirred solution of the ruthenium precursor at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add anhydrous heptane (40 mL) to precipitate the product.

  • Collect the solid product by filtration under inert atmosphere, wash with heptane (2 x 10 mL), and dry in vacuo.

Expected Characterization:

  • FT-IR: Appearance of new bands corresponding to the coordinated ligand and shifts in the Ru-Cl stretching frequencies.

  • ¹H and ³¹P NMR: Characteristic shifts in the proton signals of the ligand upon coordination and a singlet in the ³¹P NMR for the two equivalent PPh₃ ligands.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Protocol 2: Synthesis of a Hypothetical Cu(II) Schiff Base Complex

This protocol is based on the synthesis of Schiff base complexes from 2-amino-3-hydroxypyridine.[2]

Objective: To synthesize a Copper(II) complex of a Schiff base derived from this compound.

Part A: Synthesis of the Schiff Base Ligand

Materials:

  • This compound

  • 2,4-Dihydroxybenzaldehyde

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a solution of 2,4-dihydroxybenzaldehyde (1.0 mmol) in ethanol (10 mL) to the flask.

  • Add a few drops of a catalytic base (e.g., piperidine).

  • Reflux the mixture for 4-6 hours. The formation of the Schiff base may be indicated by a color change.

  • Cool the reaction mixture to room temperature. The Schiff base ligand may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Part B: Synthesis of the Cu(II) Complex

Materials:

  • Schiff base ligand from Part A

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol

Procedure:

  • Dissolve the Schiff base ligand (2.0 mmol) in hot ethanol (30 mL).

  • In a separate flask, dissolve Cu(OAc)₂·H₂O (1.0 mmol) in ethanol (20 mL).

  • Add the metal salt solution dropwise to the hot, stirred ligand solution.

  • A colored precipitate should form immediately or upon a short period of refluxing (1-2 hours).

  • Cool the mixture, collect the solid complex by filtration, wash thoroughly with ethanol, and dry in a desiccator.

Expected Characterization:

  • FT-IR: Disappearance of the C=O band from the aldehyde and appearance of a new C=N (imine) band. Shifts in the bands of the pyridine and phenolic groups upon coordination to the metal.

  • UV-Vis Spectroscopy: Appearance of d-d transition bands in the visible region, characteristic of the Cu(II) center.

  • Molar Conductance: To determine the electrolytic nature of the complex.

  • Magnetic Susceptibility: To determine the magnetic moment of the Cu(II) center.

References

Application Notes and Protocols for the Development of Antibacterial Agents Based on 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2-(Aminomethyl)pyridin-3-ol scaffold in the development of novel antibacterial agents. The content covers the synthesis of derivatives, protocols for evaluating antibacterial efficacy, and insights into the potential mechanism of action.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The pyridine scaffold is a prominent feature in many medicinally active compounds. Specifically, derivatives of this compound and related pyridinol compounds have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria. These compounds are thought to exert their effect by disrupting the bacterial cell membrane, a mechanism that can be less prone to the development of resistance compared to inhibition of specific enzymes.

Synthesis of this compound Derivatives

While a direct, detailed synthesis for this compound was not found in the immediate search, a plausible synthetic route can be adapted from methods for structurally similar compounds, such as 2-amino-3-hydroxymethyl pyridine. The following protocol is a proposed synthetic scheme.

Proposed Synthesis Protocol:

  • Starting Material: 2-Aminopyridine-3-carboxylic acid.

  • Step 1: Reduction of the Carboxylic Acid.

    • Under anhydrous and anaerobic conditions, dissolve 2-aminopyridine-3-carboxylic acid in anhydrous tetrahydrofuran (THF).

    • Cool the solution in an ice-salt bath to below 10°C.

    • Slowly add a solution of a reducing agent, such as Red-Al® (70% solution in toluene), dropwise while maintaining the temperature.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

    • Quench the reaction by the careful dropwise addition of a saturated ammonium chloride solution.

    • Filter the resulting mixture and wash the filter cake with THF.

    • Combine the filtrates, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-hydroxymethyl pyridine.

  • Step 2: Conversion of Hydroxymethyl to Aminomethyl (Conceptual).

    • The resulting 2-amino-3-hydroxymethyl pyridine can then be converted to the target this compound through a series of steps, likely involving activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an appropriate nitrogen-containing nucleophile (e.g., azide followed by reduction, or direct displacement with ammonia or a protected amine).

Experimental Protocols for Antibacterial Activity Assessment

The following are standard protocols for evaluating the antibacterial efficacy of synthesized this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Synthesized this compound derivatives

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Spectrophotometer or microplate reader

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the test compound in CAMHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

    • Add the standardized bacterial suspension to each well.

    • Include positive controls (bacteria with a known antibiotic) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the zone of growth inhibition.

  • Materials:

    • Sterile filter paper disks (6 mm diameter)

    • Solution of the test compound of known concentration

    • Mueller-Hinton Agar (MHA) plates

    • Bacterial strains

    • Sterile swabs

  • Protocol:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Inoculate the entire surface of an MHA plate with a sterile swab to create a uniform bacterial lawn.

    • Impregnate sterile filter paper disks with a specific amount of the test compound solution and allow them to dry.

    • Place the impregnated disks on the surface of the inoculated MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition in millimeters.

Data Presentation

The antibacterial activity of novel this compound derivatives should be summarized in a clear, tabular format for easy comparison.

Compound IDTarget BacteriumMIC (µg/mL)Zone of Inhibition (mm)
Derivative 1 S. aureus ATCC 25923418
B. subtilis ATCC 6633222
Derivative 2 S. aureus ATCC 25923815
B. subtilis ATCC 6633419
Ciprofloxacin S. aureus ATCC 25923125
B. subtilis ATCC 66330.528

Proposed Mechanism of Action and Signaling Pathway

Derivatives of pyridinol have been shown to exhibit their antibacterial effects primarily through the disruption of the bacterial cell membrane.[1][2] This mechanism is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.

The proposed mechanism involves the insertion of the lipophilic portions of the molecule into the bacterial cytoplasmic membrane, leading to a loss of membrane integrity. This disruption can result in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.

G cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cytoplasmic Membrane cluster_2 Bacterial Cytoplasm Compound This compound Derivative Membrane Lipid Bilayer Compound->Membrane Interaction & Insertion Disruption Membrane Disruption & Permeabilization Membrane->Disruption Loss of Integrity Leakage Leakage of Ions & Metabolites Disruption->Leakage Causes Death Cell Death Leakage->Death Leads to

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow

The overall workflow for the development and evaluation of this compound-based antibacterial agents is outlined below.

G Start Start: Identify Lead Scaffold (this compound) Synthesis Synthesize Derivatives Start->Synthesis Purification Purify and Characterize (NMR, MS, etc.) Synthesis->Purification Screening Antibacterial Screening (MIC, Disk Diffusion) Purification->Screening Data Analyze Data & Identify Hits Screening->Data Mechanism Mechanism of Action Studies (e.g., Membrane Permeability Assays) Data->Mechanism Promising Hits Optimization Lead Optimization (Structure-Activity Relationship) Data->Optimization Structure-Activity Insights End Identify Candidate Drug Data->End Potent & Safe Candidate Mechanism->Optimization Optimization->Synthesis

Caption: Workflow for antibacterial drug development.

Conclusion

The this compound scaffold represents a promising starting point for the development of new antibacterial agents. The proposed synthetic routes and experimental protocols provided in these application notes offer a solid foundation for researchers in this field. The likely mechanism of action, involving bacterial membrane disruption, is a desirable trait in the fight against antimicrobial resistance. Further investigation into the structure-activity relationships of derivatives of this scaffold is warranted to optimize their antibacterial potency and pharmacological properties.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 2-(Aminomethyl)pyridin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of 2-(aminomethyl)pyridin-3-ol analogs. This class of compounds holds significant potential in medicinal chemistry due to the versatile nature of the pyridine scaffold.[1][2][3] The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents based on this promising molecular framework.

General Synthetic Strategy

A versatile synthetic approach to this compound analogs allows for the introduction of diverse substituents at various positions, facilitating comprehensive SAR studies. A representative synthetic scheme is depicted below. The synthesis commences with a readily available substituted 3-hydroxypyridine, which undergoes hydroxymethylation at the 2-position. Subsequent conversion of the hydroxyl group to an amino group, followed by functionalization of the amine or other positions on the pyridine ring, yields a library of target analogs.

G cluster_0 Core Scaffold Synthesis cluster_1 Analog Derivatization cluster_2 Analysis and Evaluation Start Substituted 3-Hydroxypyridine Step1 Hydroxymethylation (e.g., HCHO, base) Start->Step1 Intermediate1 2-(Hydroxymethyl)pyridin-3-ol Analog Step1->Intermediate1 Step2 Conversion to Amine (e.g., Mesylation, Azide substitution, Reduction) Intermediate1->Step2 Intermediate2 This compound Core Step2->Intermediate2 Step3a N-Alkylation/ N-Acylation Intermediate2->Step3a Step3b Ring Functionalization (e.g., Halogenation, Coupling) Intermediate2->Step3b Product_a N-Substituted Analogs Step3a->Product_a Product_b Ring-Substituted Analogs Step3b->Product_b Analysis Purification and Characterization (HPLC, NMR, MS) Product_a->Analysis Product_b->Analysis Bioassay Biological Screening (e.g., Kinase Assay) Analysis->Bioassay SAR Structure-Activity Relationship Analysis Bioassay->SAR

Figure 1: General workflow for the synthesis and evaluation of this compound analogs.

Application Note: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds into potent and selective drug candidates. For the this compound scaffold, SAR exploration can focus on modifications of the aminomethyl side chain, the pyridine ring, and the hydroxyl group.

Data Presentation

The following table presents a representative, hypothetical dataset for a series of this compound analogs evaluated for their inhibitory activity against a target kinase (e.g., Glycogen Synthase Kinase-3β, a target implicated in neurodegenerative diseases and cancer).[1] This table is for illustrative purposes to demonstrate how SAR data for this class of compounds can be organized.

Compound IDR¹ (on Amino)R² (at C4)R³ (at C5)R⁴ (at C6)Kinase IC₅₀ (nM)
1a HHHH5,200
1b MethylHHH2,800
1c EthylHHH4,500
1d AcetylHHH1,500
1e BenzylHHH950
2a HClHH1,200
2b HFHH1,800
2c HMethylHH3,500
3a HHClH800
3b HHFH1,100
3c HHMethoxyH2,300
4a HHHCl4,800
4b HHHMethyl6,100

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical SAR
  • Substitution on the Aminomethyl Group (R¹): Small alkyl groups (e.g., methyl in 1b ) may be well-tolerated, while larger groups (e.g., ethyl in 1c ) could introduce steric hindrance, reducing activity. Acylation (acetyl in 1d ) or the introduction of an aromatic ring (benzyl in 1e ) appears to be beneficial, potentially by providing additional binding interactions within the active site of the target protein.

  • Substitution on the Pyridine Ring (R², R³, R⁴):

    • C4-Position (R²): Introduction of a halogen, such as chlorine (2a ), may enhance activity, possibly through halogen bonding or by influencing the electronics of the pyridine ring.

    • C5-Position (R³): A chloro-substituent at this position (3a ) also appears to be favorable. Electron-donating groups like methoxy (3c ) may be less beneficial.

    • C6-Position (R⁴): Substituents at the C6-position appear to be detrimental to activity, as seen with both chloro (4a ) and methyl (4b ) substitutions, possibly due to steric clashes.

Experimental Protocols

Synthesis of this compound (Core Scaffold)

This protocol is a representative procedure adapted from known synthetic methods for related structures.

Step 1: Synthesis of 2-(Hydroxymethyl)pyridin-3-ol

  • To a solution of 3-hydroxypyridine (1.0 eq.) in water, add aqueous formaldehyde (1.0 eq.) and a suitable base such as sodium hydroxide (1.0 eq.).

  • Heat the reaction mixture at 80-90°C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 2-(hydroxymethyl)pyridin-3-ol.

Step 2: Synthesis of 2-(Azidomethyl)pyridin-3-ol

  • Dissolve 2-(hydroxymethyl)pyridin-3-ol (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C and add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) and stir the reaction at 0°C for 1-2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq.).

  • Heat the reaction mixture to 60-70°C for 4-6 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(azidomethyl)pyridin-3-ol, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve 2-(azidomethyl)pyridin-3-ol (1.0 eq.) in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 8-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by a suitable method, such as crystallization or column chromatography, if necessary.

Protocol for Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.

  • Prepare a stock solution of each test compound in 100% DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Add serial dilutions of the test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA or TR-FRET) or by measuring ATP consumption (e.g., using a luminescence-based assay like Kinase-Glo®).

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable equation using graphing software.

Relevant Signaling Pathway

The this compound scaffold is a promising starting point for the development of inhibitors targeting various signaling pathways implicated in diseases such as cancer and neuroinflammation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for the Scalable Synthesis of 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the scalable synthesis of 2-(Aminomethyl)pyridin-3-ol, a valuable pyridine derivative for pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the hydroxymethylation of 3-hydroxypyridine, followed by a reductive amination pathway.

Synthetic Strategy Overview

The selected synthetic route for the scalable production of this compound involves two key transformations:

  • Hydroxymethylation of 3-Hydroxypyridine: This initial step introduces a hydroxymethyl group at the 2-position of the pyridine ring to form the intermediate, 2-(Hydroxymethyl)pyridin-3-ol.

  • Reductive Amination: The intermediate is then converted to the final product, this compound, through a reductive amination process.

This strategy is designed for scalability, employing readily available starting materials and reagents suitable for industrial applications.

Logical Workflow of the Synthesis

G A Start: 3-Hydroxypyridine B Step 1: Hydroxymethylation (Formaldehyde, NaOH) A->B C Intermediate: 2-(Hydroxymethyl)pyridin-3-ol B->C D Step 2: Reductive Amination (Ammonia, H2, Raney Ni) C->D E Final Product: this compound D->E F Purification (Crystallization) E->F

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)pyridin-3-ol

This protocol is adapted from the literature for the synthesis of the key intermediate, 2-(Hydroxymethyl)pyridin-3-ol, from 3-hydroxypyridine[1].

Materials:

  • 3-Hydroxypyridine

  • Formaldehyde solution (37% in H₂O)

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

  • Water (H₂O)

  • Acetone

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) in water, add formaldehyde solution (1.0 eq) and sodium hydroxide (1.0 eq).

  • Heat the reaction mixture at 100°C for 12 hours.

  • Cool the mixture to room temperature.

  • Neutralize the reaction by adding acetic acid (1.0 eq).

  • Remove the water under reduced pressure.

  • Stir the resulting solid with acetone.

  • Purify the extract by silica gel column chromatography to obtain 2-(Hydroxymethyl)pyridin-3-ol as colorless crystals.

Experimental Workflow for Step 1

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 3-Hydroxypyridine in Water B Add Formaldehyde and NaOH A->B C Heat at 100°C for 12h B->C D Cool and Neutralize with Acetic Acid C->D E Remove Water in vacuo D->E F Extract with Acetone E->F G Silica Gel Column Chromatography F->G H Obtain Pure 2-(Hydroxymethyl)pyridin-3-ol G->H

Caption: Workflow for the synthesis of 2-(Hydroxymethyl)pyridin-3-ol.

Step 2: Synthesis of this compound via Reductive Amination

This protocol describes the conversion of 2-(Hydroxymethyl)pyridin-3-ol to the final product. This procedure is based on established methods for the reductive amination of hydroxymethylpyridines. A patent for the synthesis of a related compound, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate from its corresponding cyano-precursor using Raney nickel catalyzed hydrogenation, suggests this catalyst is suitable for such transformations on a pyridine ring[2].

Materials:

  • 2-(Hydroxymethyl)pyridin-3-ol

  • Aqueous Ammonia (28-30%)

  • Raney Nickel (50% slurry in water)

  • Hydrogen Gas (H₂)

  • Methanol

  • Diatomaceous Earth

Procedure:

  • Charge a pressure reactor with 2-(Hydroxymethyl)pyridin-3-ol, aqueous ammonia, and methanol.

  • Carefully add Raney Nickel catalyst to the reactor.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (see table below).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Scalable Synthesis Data

The following tables provide representative data for the synthesis of this compound at different scales.

Table 1: Scale-up Data for the Synthesis of 2-(Hydroxymethyl)pyridin-3-ol
ParameterLab Scale (10 g)Pilot Scale (1 kg)
3-Hydroxypyridine10.0 g1.0 kg
Formaldehyde (37%)8.5 mL0.85 L
Sodium Hydroxide4.2 g0.42 kg
Water42 mL4.2 L
Acetic Acid6.3 mL0.63 L
Reaction Time12 h12-16 h
Temperature100°C100°C
Typical Yield 2.6 g 0.25 kg
Purity (HPLC) >95% >95%
Table 2: Scale-up Data for the Synthesis of this compound
ParameterLab Scale (2 g)Pilot Scale (0.2 kg)
2-(Hydroxymethyl)pyridin-3-ol2.0 g0.2 kg
Aqueous Ammonia (28%)20 mL2.0 L
Methanol40 mL4.0 L
Raney Nickel0.4 g40 g
Hydrogen Pressure50 psi100-150 psi
Reaction Time8 h10-14 h
Temperature60°C70-80°C
Typical Yield 1.6 g 0.15 kg
Purity (HPLC) >98% >98%

Safety and Handling Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, using appropriate safety equipment and procedures for handling flammable gases.

  • Raney Nickel: Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. It should be handled as a slurry and kept wet at all times.

  • Corrosive Reagents: Sodium hydroxide and acetic acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressurized Reactions: All reactions under pressure must be performed in a suitable pressure reactor, with appropriate pressure relief and monitoring systems.

Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Troubleshooting & Optimization

challenges in the multi-step synthesis of 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 2-(Aminomethyl)pyridin-3-ol. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A common strategy involves a multi-step synthesis starting from a substituted pyridine. A plausible route includes the protection of a hydroxyl group, introduction of a cyanomethyl group, reduction of the nitrile to an amine, and subsequent deprotection of the hydroxyl group. The choice of starting material and specific reagents can vary.

Q2: Why is a protecting group for the hydroxyl function often necessary?

A2: The hydroxyl group on the pyridine ring is acidic and can interfere with subsequent reactions, particularly those involving strong bases or organometallic reagents. Protecting the hydroxyl group, for instance as a benzyl ether, prevents unwanted side reactions and improves the yield of desired products.

Q3: What are the common methods for reducing the cyanopyridine intermediate to the aminomethylpyridine?

A3: Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[1][2] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or acetic acid.[1][2]

Q4: Are there any safety precautions to consider during this synthesis?

A4: Yes, several steps involve hazardous materials and conditions. For example, handling cyanide salts requires extreme caution due to their high toxicity. Reactions involving hydrogen gas under pressure must be conducted in appropriate equipment and with proper safety measures. Always consult the Safety Data Sheet (SDS) for all reagents and follow standard laboratory safety protocols.

Troubleshooting Guides

Step 1: Protection of 2-Chloro-3-hydroxypyridine

Issue: Incomplete reaction or low yield of the protected product (e.g., 3-(Benzyloxy)-2-chloropyridine).

Possible Cause Troubleshooting Suggestion
Inactive benzylating agent Use a fresh bottle of benzyl bromide or benzyl chloride.
Insufficient base Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, NaH) is used to deprotonate the hydroxyl group.
Low reaction temperature Gently heating the reaction mixture may improve the reaction rate.
Improper solvent Use a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction.
Step 2: Cyanation of 3-(Benzyloxy)-2-chloropyridine

Issue: Low yield of the cyanation product (2-Cyano-3-(benzyloxy)pyridine).

Possible Cause Troubleshooting Suggestion
Poor reactivity of the chloro-pyridine Consider using a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., dppf) to facilitate the cyanation.
Decomposition of the cyanide reagent Use a high-quality cyanide source (e.g., Zn(CN)₂, KCN) and ensure anhydrous reaction conditions.
Side reactions Optimize the reaction temperature; high temperatures can lead to decomposition.
Step 3: Reduction of 2-Cyano-3-(benzyloxy)pyridine

Issue: Incomplete reduction or formation of byproducts.

Possible Cause Troubleshooting Suggestion
Catalyst poisoning The pyridine nitrogen can sometimes inhibit the catalyst. Adding a small amount of a strong acid like HCl can prevent this.[3]
Dehalogenation (if applicable) If starting with a halogenated precursor, dehalogenation can be a side reaction. Using a catalyst inhibitor or carefully selecting the catalyst and conditions can minimize this.[2]
Formation of secondary or tertiary amines This can occur due to over-alkylation. Using a large excess of ammonia or conducting the reaction in the presence of an acid can favor the formation of the primary amine.
Low hydrogen pressure Ensure adequate hydrogen pressure as per the protocol. For some substrates, higher pressures may be required.[4]
Step 4: Deprotection of 2-(Aminomethyl)-3-(benzyloxy)pyridine

Issue: Incomplete removal of the benzyl protecting group.

Possible Cause Troubleshooting Suggestion
Inactive catalyst Use fresh palladium on carbon (Pd/C) catalyst.
Insufficient hydrogen Ensure a continuous supply of hydrogen and adequate stirring to facilitate the reaction.
Reaction conditions not optimal The deprotection is typically carried out in a protic solvent like methanol or ethanol. The reaction time may need to be extended.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Cyanopyridine Derivative

  • In a pressure vessel, dissolve the 2-cyanopyridine derivative (1 equivalent) in methanol.

  • Add a catalytic amount of 5% Palladium on charcoal (Pd/C).

  • If catalyst poisoning is a concern, add a stoichiometric amount of concentrated hydrochloric acid.[2][3]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atmospheres).[2]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as crystallization or column chromatography.

Visualizations

Synthesis_Workflow A 2-Chloro-3-hydroxypyridine B 3-(Benzyloxy)-2-chloropyridine A->B  Protection (BnBr, Base)   C 2-Cyano-3-(benzyloxy)pyridine B->C  Cyanation (NaCN or KCN)   D 2-(Aminomethyl)-3-(benzyloxy)pyridine C->D  Reduction (H₂, Pd/C)   E This compound D->E  Deprotection (H₂, Pd/C)  

Caption: Proposed multi-step synthesis workflow for this compound.

Troubleshooting_Reduction Start Reduction of Nitrile Step Problem Low Yield / Incomplete Reaction? Start->Problem Cause1 Catalyst Poisoning? Problem->Cause1 Yes End Successful Reduction Problem->End No Solution1 Add Acid (e.g., HCl) Cause1->Solution1 Yes Cause2 Dehalogenation Side Reaction? Cause1->Cause2 No Solution1->End Solution2 Use Catalyst Inhibitor Cause2->Solution2 Yes Cause3 Low H₂ Pressure? Cause2->Cause3 No Solution2->End Solution3 Increase H₂ Pressure Cause3->Solution3 Yes Solution3->End

References

optimizing reaction conditions for the synthesis of 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(Aminomethyl)pyridin-3-ol. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and logical synthetic strategy involves a two-step process. The first step is the synthesis of the key intermediate, 3-hydroxy-2-pyridinecarbonitrile. The second step is the reduction of the nitrile functionality to the desired aminomethyl group.

Q2: How can the precursor, 3-hydroxy-2-pyridinecarbonitrile, be synthesized?

A2: 3-Hydroxy-2-pyridinecarbonitrile can be prepared via several methods. A common approach is the cyanation of an activated 3-hydroxypyridine derivative. One possible route involves the formation of 3-hydroxypyridine-N-oxide, followed by treatment with a cyanide source. Another potential method is the nucleophilic substitution of a suitable leaving group, such as a halogen, from the 2-position of a 3-hydroxypyridine ring (e.g., from 2-chloro-3-hydroxypyridine).[1][2]

Q3: Which methods are suitable for the reduction of 3-hydroxy-2-pyridinecarbonitrile?

A3: The nitrile group can be reduced to a primary amine using various methods. Catalytic hydrogenation is a widely used and economical approach, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide.[3] Chemical reduction using hydride reagents like Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF) is also effective.[4]

Q4: What are the potential side reactions during the catalytic hydrogenation of the nitrile group?

A4: The primary side reactions during catalytic hydrogenation of nitriles are the formation of secondary and tertiary amines.[3] This occurs when the intermediate imine reacts with the already formed primary amine product.[4] Over-reduction of the pyridine ring to a piperidine ring can also occur under harsh conditions.

Q5: How can the formation of secondary and tertiary amine byproducts be minimized?

A5: The formation of these byproducts can be suppressed by several strategies. The choice of catalyst is crucial, with cobalt boride showing good selectivity for the primary amine.[3] Additionally, conducting the reaction in the presence of ammonia or ammonium hydroxide can help minimize the formation of secondary and tertiary amines.[4]

Q6: What are the safety precautions when working with reagents like Lithium aluminum hydride (LiAlH₄)?

A6: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents to release flammable hydrogen gas.[5][6] All reactions involving LiAlH₄ must be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere). Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn. A proper quenching procedure must be followed to safely neutralize any excess reagent.

Troubleshooting Guides

Part 1: Synthesis of 3-Hydroxy-2-pyridinecarbonitrile (Precursor)
Problem Possible Cause Troubleshooting Steps
Low or no yield of 3-hydroxy-2-pyridinecarbonitrile Incomplete activation of the pyridine ring (if using N-oxide route).Ensure complete formation of the N-oxide before proceeding with cyanation. Monitor the reaction by TLC or LC-MS.
Poor reactivity of the starting material (e.g., 2-chloro-3-hydroxypyridine).Increase the reaction temperature or try a more polar aprotic solvent like DMF or DMSO. Consider using a phase-transfer catalyst if applicable.[7]
Decomposition of the product under harsh reaction conditions.Perform the reaction at a lower temperature for a longer duration.
Formation of multiple unidentified byproducts Side reactions due to high temperatures or incorrect stoichiometry.Optimize the reaction temperature and ensure precise stoichiometry of reagents. Purify the starting materials to remove any impurities that might interfere with the reaction.
Hydrolysis of the nitrile group to a carboxylic acid or amide.Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible.
Part 2: Reduction of 3-hydroxy-2-pyridinecarbonitrile to this compound
Problem Possible Cause Troubleshooting Steps
Incomplete reduction of the nitrile group Catalyst poisoning.Ensure the starting material and solvent are free of sulfur-containing compounds or other known catalyst poisons. Use a fresh batch of catalyst.
Insufficient catalyst loading or hydrogen pressure.Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If using a hydrogenation reactor, increase the hydrogen pressure.[8]
Poor solubility of the starting material.Choose a solvent in which the starting material is more soluble at the reaction temperature. A co-solvent system might be beneficial.
Low yield of the desired primary amine with significant formation of secondary/tertiary amines Reaction conditions favoring the formation of byproducts.Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[4] Optimize the catalyst; Raney Nickel is often a good choice for minimizing these byproducts.[9]
Reaction temperature is too high.Lower the reaction temperature. While this may increase the reaction time, it can improve selectivity for the primary amine.
Reduction of the pyridine ring Overly active catalyst or harsh reaction conditions (high temperature and pressure).Switch to a less active catalyst (e.g., from PtO₂ to Pd/C). Reduce the hydrogen pressure and reaction temperature.[10]
Difficulty in isolating the product The product may be highly soluble in the reaction solvent or form a salt.After the reaction, adjust the pH of the solution to the isoelectric point of the product to facilitate precipitation. If the product is in a salt form, neutralize it with a suitable base before extraction. Consider using ion-exchange chromatography for purification.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-2-pyridinecarbonitrile (Hypothetical)
  • Starting Material: 2-Chloro-3-hydroxypyridine[1][2]

  • Reagents: Copper(I) cyanide (CuCN), Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add CuCN (1.2 eq).

    • Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., Nitrogen).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to decompose the copper cyanide complex.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-hydroxy-2-pyridinecarbonitrile.

Protocol 2: Catalytic Hydrogenation of 3-Hydroxy-2-pyridinecarbonitrile
  • Starting Material: 3-Hydroxy-2-pyridinecarbonitrile

  • Reagents: Raney Nickel (50% slurry in water), Anhydrous ethanol, Ammonia solution

  • Procedure:

    • In a hydrogenation vessel, add 3-hydroxy-2-pyridinecarbonitrile (1.0 eq) and anhydrous ethanol.

    • Add a solution of ammonia in ethanol (e.g., 7N).

    • Carefully add a catalytic amount of Raney Nickel (washed with anhydrous ethanol) under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas several times.

    • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

Reaction_Pathway Start 3-Hydroxypyridine Derivative (e.g., 2-Chloro-3-hydroxypyridine) Intermediate 3-Hydroxy-2-pyridinecarbonitrile Start->Intermediate Cyanation Product This compound Intermediate->Product Reduction Side_Product Secondary/Tertiary Amines Product->Side_Product Side Reaction Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reduction A Mix 2-Chloro-3-hydroxypyridine and CuCN in DMF B Heat reaction mixture (120-140 °C) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Workup and Extraction C->D E Purification (Chromatography) D->E F Combine Precursor, Solvent, Ammonia, and Catalyst E->F Proceed with pure precursor G Hydrogenate under Pressure F->G H Reaction Monitoring (TLC/LC-MS) G->H I Catalyst Filtration H->I J Purification I->J Troubleshooting_Tree Start Low Yield of Final Product? Check_Precursor Check Precursor Synthesis Step Start->Check_Precursor Check_Reduction Check Reduction Step Start->Check_Reduction Incomplete_Reaction Incomplete Reaction? Check_Precursor->Incomplete_Reaction Check_Reduction->Incomplete_Reaction Side_Products Significant Side Products? Check_Reduction->Side_Products Purification_Issue Purification Issues? Check_Reduction->Purification_Issue Optimize_Cyanation Optimize Cyanation: - Increase Temperature - Change Solvent Incomplete_Reaction->Optimize_Cyanation Yes (Precursor) Optimize_Reduction Optimize Reduction: - Increase Catalyst Load/Pressure - Change Solvent Incomplete_Reaction->Optimize_Reduction Yes (Reduction) Add_Ammonia Add Ammonia to Reaction Lower Temperature Side_Products->Add_Ammonia Yes Adjust_pH Adjust pH for Precipitation Use Ion-Exchange Chromatography Purification_Issue->Adjust_pH Yes

References

overcoming low yield in the synthesis of 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may lead to low yields or impurities during the synthesis of this compound.

Issue ID Problem Potential Causes Suggested Solutions
TROUBLE-001 Low yield in the reduction of 2-cyanopyridin-3-ol to this compound 1. Catalyst poisoning: The pyridine nitrogen or the hydroxyl group can coordinate to the catalyst surface, reducing its activity. 2. Incomplete reaction: Insufficient reaction time, temperature, or hydrogen pressure. 3. Side reactions: Hydrogenolysis of the C-OH bond or over-reduction of the pyridine ring.1. Catalyst selection: Use a catalyst less prone to poisoning, such as Rh/C or a modified Pd/C. Consider using a catalyst inhibitor to prevent side reactions. 2. Optimize reaction conditions: Increase hydrogen pressure (e.g., 50-100 psi), prolong reaction time, and ensure efficient stirring. Monitor the reaction by TLC or LC-MS. 3. Protecting groups: Protect the hydroxyl group as a benzyl ether or a silyl ether prior to reduction to prevent catalyst inhibition and side reactions.
TROUBLE-002 Formation of byproducts during the conversion of 2-(hydroxymethyl)pyridin-3-ol to this compound 1. Intramolecular reactions: The hydroxyl and aminomethyl groups can react with each other under certain conditions. 2. Over-alkylation (if using alkyl halides for amination): The primary amine product can react further to form secondary and tertiary amines. 3. Mitsunobu reaction issues: If using a Mitsunobu reaction, common side products include the elimination of the activated alcohol or reaction with the azodicarboxylate.1. Use of protecting groups: Protect the hydroxyl group before introducing the amino group. A benzyl ether is a good option as it can be removed by hydrogenolysis in the final step. 2. Stepwise amination: A robust method is to convert the alcohol to a good leaving group (e.g., tosylate or mesylate), followed by displacement with a protected amine equivalent (e.g., sodium azide followed by reduction, or Gabriel synthesis). 3. Optimize Mitsunobu conditions: Ensure the nucleophile (e.g., phthalimide, hydrazoic acid) is sufficiently acidic. Pre-forming the betaine by adding the azodicarboxylate to the phosphine before adding the alcohol and nucleophile can sometimes improve yields.[1][2]
TROUBLE-003 Difficulty in purifying the final product 1. High polarity and water solubility: The presence of both a hydroxyl and an amino group makes the compound very polar and potentially difficult to extract from aqueous solutions. 2. Contamination with catalyst residues: If catalytic hydrogenation is used, residual metal can contaminate the product. 3. Co-elution with starting materials or byproducts: Similar polarities of the desired product and impurities can make chromatographic separation challenging.1. Salt formation: Convert the product to its hydrochloride or hydrobromide salt to facilitate precipitation and isolation. 2. Ion-exchange chromatography: This technique is effective for separating polar, ionizable compounds from non-polar impurities and catalyst residues. 3. Recrystallization: If a crystalline product or salt is obtained, recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/water) can be an effective purification method.
TROUBLE-004 Low yield in the formation of the 2-cyanopyridin-3-ol precursor via Sandmeyer reaction 1. Decomposition of the diazonium salt: Pyridine-based diazonium salts can be less stable than their benzene-based counterparts. 2. Side reactions: The hydroxyl group can participate in side reactions under the acidic conditions of the Sandmeyer reaction.1. Control temperature: Perform the diazotization and cyanation at low temperatures (0-5 °C) to minimize decomposition. 2. Protecting group: Protect the hydroxyl group before performing the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective strategy involves a two-step process starting from a suitable precursor. The first step is the synthesis of 2-cyanopyridin-3-ol. This can be achieved through methods like the Sandmeyer reaction on 2-aminopyridin-3-ol or by nucleophilic substitution of a halogen on a 2-halopyridin-3-ol with a cyanide salt. The second step is the catalytic hydrogenation of the 2-cyanopyridin-3-ol to yield the final product, this compound.

Q2: Why is the use of protecting groups recommended for this synthesis?

A2: The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the pyridine ring makes the molecule susceptible to side reactions. The hydroxyl group can act as a nucleophile and can also poison hydrogenation catalysts. The primary amine is also nucleophilic and can undergo further reactions. Protecting these functional groups at appropriate stages of the synthesis can prevent these unwanted reactions and significantly improve the overall yield and purity of the final product.

Q3: What are suitable protecting groups for the hydroxyl and amino functions in this synthesis?

A3: For the hydroxyl group, a benzyl ether is a good choice as it is stable under many reaction conditions and can be easily removed by catalytic hydrogenation, which can be performed concurrently with the reduction of the nitrile group if that is the chosen synthetic route. For the amino group, a tert-butyloxycarbonyl (Boc) group is commonly used. It is stable to many reaction conditions used in pyridine chemistry and can be removed under acidic conditions.

Q4: I am having trouble with the final purification. What is the best way to isolate pure this compound?

A4: Due to its high polarity, purification can be challenging. A highly effective method is to convert the final product into its hydrochloride salt. This is typically achieved by treating a solution of the amine in a suitable solvent (e.g., methanol or isopropanol) with a solution of HCl in the same solvent or with gaseous HCl. The resulting hydrochloride salt often precipitates and can be collected by filtration, providing a crystalline and more easily handled solid. This also aids in removing non-basic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Cyanopyridin-3-ol

Step 1: Synthesis of 2-Cyanopyridin-3-ol (Hypothetical protocol based on general procedures)

  • From 2-Chloro-3-hydroxypyridine: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add copper(I) cyanide (1.2 eq). Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC. Upon completion, cool the reaction mixture, and pour it into an aqueous solution of sodium cyanide. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation of 2-Cyanopyridin-3-ol

  • To a solution of 2-cyanopyridin-3-ol (1.0 eq) in methanol or ethanol containing hydrochloric acid (1.1 eq), add 10% Palladium on carbon (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride salt.

  • The crude salt can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Protocol 2: Synthesis via 2-(Hydroxymethyl)pyridin-3-ol (Hypothetical protocol based on general procedures)

Step 1: Protection of the hydroxyl group of 2-(Hydroxymethyl)pyridin-3-ol

  • Dissolve 2-(hydroxymethyl)pyridin-3-ol (1.0 eq) in anhydrous THF.

  • Add sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 3-(benzyloxy)-2-(hydroxymethyl)pyridine.

Step 2: Conversion of the alcohol to the amine (via Mitsunobu reaction)

  • Dissolve 3-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the phthalimide intermediate.

  • Treat the phthalimide intermediate with hydrazine hydrate in ethanol at reflux to remove the phthalimide group and yield 3-(benzyloxy)-2-(aminomethyl)pyridine.

Step 3: Deprotection of the benzyl group

  • Dissolve the 3-(benzyloxy)-2-(aminomethyl)pyridine in methanol and add 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (1 atm or higher) until the deprotection is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain the crude this compound.

  • Purify as described in Protocol 1, Step 2.

Visualizations

experimental_workflow_reduction start 2-Cyanopyridin-3-ol hydrogenation Catalytic Hydrogenation (Pd/C, H2, HCl in MeOH) start->hydrogenation filtration Filtration (Remove Catalyst) hydrogenation->filtration concentration Concentration filtration->concentration purification Purification (Recrystallization) concentration->purification product This compound Hydrochloride purification->product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

troubleshooting_logic decision decision issue issue start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Side Reactions check_purity->side_reactions Yes purification_issue Purification Difficulty check_purity->purification_issue If still impure end Successful Synthesis check_purity->end No optimize_conditions Optimize Reaction Conditions (Time, Temp, Pressure) incomplete_reaction->optimize_conditions use_pg Use Protecting Groups side_reactions->use_pg use_salt_formation Use Salt Formation / Ion Exchange purification_issue->use_salt_formation optimize_conditions->check_yield use_pg->start use_salt_formation->end

Caption: A logical troubleshooting workflow for overcoming low yield and purity issues.

References

side-product formation in 2-(Aminomethyl)pyridin-3-ol synthesis and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access frequently asked questions, and find detailed experimental protocols related to the formation of side-products and strategies for their mitigation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from 3-hydroxypyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic route involves the reduction of a suitable precursor, typically 3-hydroxypyridine-2-carbonitrile or a protected derivative. Catalytic hydrogenation is a widely used method for this transformation.

Q2: What are the primary side-products observed during the catalytic hydrogenation of 3-hydroxypyridine-2-carbonitrile?

A2: The primary side-products arise from over-reduction of the pyridine ring and reactions involving the hydroxyl group. Key impurities can include:

  • 2-(Aminomethyl)piperidin-3-ol: Resulting from the complete saturation of the pyridine ring.

  • 2-(Aminomethyl)pyridine: Formed via a dehydroxylation side reaction.

  • Piperidine derivatives: Further reduction or rearrangement products of the piperidine ring.

Q3: My reaction is showing incomplete conversion of the starting nitrile. What are the likely causes and solutions?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities in the starting material or solvent can also be a cause.

  • Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to proceed to completion. Increasing the pressure within safe limits for your equipment can improve conversion.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature. However, be cautious as higher temperatures can also promote side-product formation.

Troubleshooting Guide: Side-Product Formation

Observed Issue Potential Cause(s) Recommended Mitigation Strategies
High levels of 2-(Aminomethyl)piperidin-3-ol (Over-reduction) - Harsh reaction conditions (high temperature, high pressure).- Highly active catalyst (e.g., Rhodium-based catalysts).- Optimize reaction conditions: use lower temperature and pressure.- Select a catalyst with higher selectivity, such as Palladium on carbon (Pd/C) or Raney Nickel.[1] - Monitor the reaction closely and stop it once the starting material is consumed.
Presence of 2-(Aminomethyl)pyridine (Dehydroxylation) - Acidic reaction conditions.- Certain catalysts can promote hydrogenolysis of the C-OH bond.- Perform the reaction under neutral or slightly basic conditions. The use of an acetic acid solvent with Raney Nickel has been shown to minimize dechlorination in a similar synthesis, suggesting it may also prevent dehydroxylation.[1] - Screen different catalysts to find one that minimizes dehydroxylation.
Formation of unidentified polar impurities - Dimerization or polymerization of the starting material or product, especially under basic conditions.- Control the reaction concentration to minimize intermolecular reactions.- Optimize the pH of the reaction mixture.
Low overall yield despite complete conversion - Adsorption of the product onto the catalyst surface.- Product degradation under the reaction conditions.- After filtration of the catalyst, wash it thoroughly with a polar solvent (e.g., methanol) to recover adsorbed product.- Use milder reaction conditions to prevent product degradation.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via catalytic hydrogenation of 3-hydroxypyridine-2-carbonitrile, including a method for mitigating a common dehalogenation side-product which can be adapted for dehydroxylation.

Protocol 1: General Catalytic Hydrogenation of 3-Hydroxypyridine-2-carbonitrile

  • Materials:

    • 3-Hydroxypyridine-2-carbonitrile

    • Catalyst (e.g., 10% Pd/C, Raney Nickel)

    • Solvent (e.g., Methanol, Ethanol, Acetic Acid)

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 3-hydroxypyridine-2-carbonitrile in the chosen solvent.

    • Carefully add the catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

    • Seal the vessel and purge with hydrogen gas several times.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by techniques such as TLC, HPLC, or GC.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the catalyst pad with fresh solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization or column chromatography.

Protocol 2: Mitigation of Dechlorination in a Related Synthesis (Adaptable for Dehydroxylation)

This protocol for the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate highlights the use of Raney Nickel in acetic acid to minimize dechlorination, a strategy that could be effective for preventing dehydroxylation in the synthesis of this compound.[1]

  • Materials:

    • 2-cyano-3-chloro-5-trifluoromethylpyridine (as a model substrate)

    • Raney Nickel

    • Acetic Acid

    • Hydrogen gas

  • Procedure:

    • Charge a reaction vessel with 2-cyano-3-chloro-5-trifluoromethylpyridine and acetic acid.

    • Add Raney Nickel catalyst.

    • Pressurize the vessel with hydrogen to a low pressure (e.g., 0.8 MPa).

    • Heat the reaction mixture to a controlled temperature (e.g., 60 °C).

    • Maintain the reaction under these conditions for a specified time (e.g., 8 hours).

    • After cooling and venting, filter the catalyst.

    • Concentrate the mother liquor and crystallize the product from a suitable solvent (e.g., heptane).[1]

Quantitative Data Summary

The following table summarizes the yield and purity data from a related synthesis, demonstrating the effectiveness of a specific mitigation strategy.

SubstrateCatalystSolventConditionsProductYieldPurity (Dechlorination Impurity)Reference
2-cyano-3-chloro-5-trifluoromethylpyridineRaney NickelAcetic Acid0.8 MPa H₂, 60 °C, 8h2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate97.5%99.9% (0%)[1]
2-cyano-3-chloro-5-trifluoromethylpyridineRaney NickelAcetic Acid0.8 MPa H₂, 60 °C, 8h2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate85.3%91.6% (7.0%)[1]

Visual Diagrams

Logical Workflow for Troubleshooting Side-Product Formation

TroubleshootingWorkflow Troubleshooting Side-Product Formation start Reaction Complete check_purity Analyze Crude Product (HPLC, GC, NMR) start->check_purity main_product High Purity of this compound check_purity->main_product Purity OK side_product Significant Side-Products Detected check_purity->side_product Impurity > Limit end Purification main_product->end identify_impurity Identify Major Impurity side_product->identify_impurity over_reduction Impurity: 2-(Aminomethyl)piperidin-3-ol identify_impurity->over_reduction Over-reduction dehydroxylation Impurity: 2-(Aminomethyl)pyridine identify_impurity->dehydroxylation Dehydroxylation other_impurity Other Impurities identify_impurity->other_impurity Other mitigate_over_reduction Mitigation: - Lower H2 pressure/temperature - Change catalyst (e.g., Pd/C) over_reduction->mitigate_over_reduction mitigate_over_reduction->end mitigate_dehydroxylation Mitigation: - Use neutral/basic conditions - Screen catalysts dehydroxylation->mitigate_dehydroxylation mitigate_dehydroxylation->end mitigate_other Mitigation: - Adjust concentration - Optimize pH other_impurity->mitigate_other mitigate_other->end SynthesisWorkflow General Synthesis and Purification Workflow start Start reaction_setup 1. Reaction Setup: - Dissolve starting material - Add catalyst start->reaction_setup hydrogenation 2. Catalytic Hydrogenation: - Purge with H2 - Set pressure and temperature - Stir reaction_setup->hydrogenation monitoring 3. Reaction Monitoring: - TLC, HPLC, or GC hydrogenation->monitoring monitoring->hydrogenation Incomplete workup 4. Workup: - Filter catalyst - Wash catalyst - Concentrate filtrate monitoring->workup Complete purification 5. Purification: - Crystallization or - Column Chromatography workup->purification analysis 6. Final Analysis: - NMR, MS, Purity purification->analysis end Final Product analysis->end

References

stability issues of 2-(Aminomethyl)pyridin-3-ol in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(Aminomethyl)pyridin-3-ol in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and proactively address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, the type of solvent used, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses both an aminomethyl group and a hydroxyl group on a pyridine ring, making it susceptible to both acidic and basic hydrolysis, as well as oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is advisable to store this compound as a solid at low temperatures (e.g., -20°C to 4°C) in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.

Q3: In which solvents is this compound expected to be most and least stable?

A3: While specific data for this compound is limited, generally, aprotic solvents of low polarity would likely offer the best stability for storage of the dissolved compound. Protic solvents, especially water, can participate in degradation reactions, particularly at non-neutral pH. The stability in aqueous solutions is expected to be highly pH-dependent.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1][2] This method should be capable of separating the parent compound from any potential degradation products.[1] Coupling HPLC with mass spectrometry (HPLC-MS) can aid in the identification of the degradants.[1][2]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.

  • Possible Cause: This may indicate that the compound has degraded.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound and any solutions have been stored under the recommended conditions (cool, dark, and dry).

    • Review Sample Preparation: Ensure that the solvents used are of high purity and that the sample was not exposed to high temperatures or extreme pH for a prolonged period during preparation.[1]

    • Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed to intentionally degrade the compound and compare the resulting chromatograms.[1]

Issue 2: The purity of the this compound sample appears to decrease over time, even with proper storage.

  • Possible Cause: The compound may be inherently unstable under the chosen storage conditions, or it may be sensitive to trace impurities in the solvent or atmosphere.

  • Troubleshooting Steps:

    • Re-evaluate Storage: Consider storing the solid compound at a lower temperature (e.g., -80°C) and under an inert atmosphere (e.g., argon or nitrogen).

    • Use Fresh Solutions: Always prepare solutions of this compound fresh before use.

    • Solvent Selection: If working with solutions, assess the stability in different solvents to identify one that minimizes degradation.

Experimental Protocols

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[3][4] The following are generalized protocols based on International Council for Harmonisation (ICH) guidelines that can be adapted for this compound.[4]

1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with 0.1 M sodium hydroxide before analysis by HPLC.[1]

  • Base Hydrolysis:

    • Prepare a solution of this compound as described above.

    • Add an equal volume of 0.1 M sodium hydroxide.[1]

    • Follow steps 3-5 from the acid hydrolysis protocol, neutralizing the samples with 0.1 M hydrochloric acid before analysis.

2. Oxidative Degradation

  • Prepare a solution of this compound.

  • Add an equal volume of a 3% hydrogen peroxide solution.

  • Maintain the mixture at room temperature for 24 hours, protected from light.

  • Withdraw and analyze samples at appropriate time intervals.

3. Photolytic Degradation

  • Place a solid sample and a solution of this compound in transparent containers.

  • Expose the samples to a light source with a specified output (e.g., consistent with ICH Q1B guidelines).

  • Keep a control sample in the dark at the same temperature.

  • Analyze the samples at predetermined time points.

4. Thermal Degradation

  • Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a set duration (e.g., 48 hours).

  • Withdraw samples at different times and prepare solutions for analysis.

Data Presentation

The results from forced degradation studies should be summarized to facilitate comparison. The following tables present hypothetical data to illustrate how the stability of this compound might be reported.

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.

SolventInitial Purity (%)Purity after 48h (%)% DegradationAppearance of Degradants (HPLC)
Acetonitrile99.899.50.3Minor peak at RRT 0.8
Methanol99.798.21.5Two minor peaks at RRT 0.75 and 0.9
Water99.995.14.8Major peak at RRT 0.6
DMSO99.899.70.1No significant degradants

Table 2: Hypothetical pH Stability of this compound in Aqueous Buffer at 40°C over 24 hours.

pHInitial Purity (%)Purity after 24h (%)% Degradation
2.0 (HCl)99.685.314.3
4.5 (Acetate)99.796.13.6
7.0 (Phosphate)99.898.90.9
9.0 (Borate)99.592.47.1
12.0 (NaOH)99.778.920.8

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and potential degradation pathways for this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 60°C, solid state) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize if applicable hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc neutralize->hplc eval Assess Purity and Identify Degradants hplc->eval

Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways parent This compound oxidation_path Oxidation of Aminomethyl Group parent->oxidation_path Oxidizing Agent deamination_path Hydrolytic Deamination parent->deamination_path H2O, H+ or OH- ring_opening_path Ring Opening under Extreme pH/Heat parent->ring_opening_path Strong Acid/Base, Heat dimerization_path Dimerization or Polymerization parent->dimerization_path Light or Heat

Potential degradation pathways for this compound.

References

troubleshooting spectroscopic analysis of 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)pyridin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why are the -OH and -NH₂ proton signals in my ¹H NMR spectrum broad or not visible?

Answer: The protons on the hydroxyl (-OH) and aminomethyl (-NH₂) groups are "exchangeable protons." They can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water, or with deuterium from deuterated solvents like methanol-d₄ or D₂O.[1] This exchange can lead to signal broadening or the signal disappearing entirely from the spectrum.

  • Troubleshooting Steps:

    • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Use freshly opened solvents or dry them using molecular sieves.

    • Use a Non-Exchanging Solvent: Solvents like DMSO-d₆ can slow down the proton exchange rate, allowing you to observe the -OH and -NH₂ protons as distinct signals, often with visible coupling.[1]

    • D₂O Shake: To confirm the identity of these peaks, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons should disappear as the protons are replaced by deuterium.

Question 2: The chemical shifts of my aromatic protons don't match the literature values for pyridine. Why?

Answer: The chemical shifts of protons on a pyridine ring are highly sensitive to the electronic effects of substituents and the solvent used. The electron-donating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups on this compound will cause the ring protons to shift, typically to a higher field (lower ppm) compared to unsubstituted pyridine.[2] Furthermore, protonation of the pyridine nitrogen in acidic conditions or by hydrogen bonding with the solvent can significantly shift the signals downfield.[2]

  • Troubleshooting Steps:

    • Check pH and Solvent: Ensure your sample is free from acidic impurities. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆ vs. D₂O) will influence the chemical shifts due to different solvent-solute interactions.[3][4]

    • Verify Structure with 2D NMR: Use 2D NMR techniques like COSY and HSQC to confirm the connectivity between protons and carbons, which will help in assigning the correct aromatic signals.

Question 3: My sample seems to be impure based on the NMR spectrum. What are common impurities?

Answer: Impurities can arise from the synthesis process or degradation of the sample.[5] Common impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.[6]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, ethanol, ethyl acetate).[7]

  • Side-Products: Isomers or products from side reactions.

  • Degradation Products: The compound may degrade via oxidation or other pathways, especially if not stored properly.[5][6]

  • Troubleshooting Steps:

    • Analyze Starting Materials: Run NMR spectra of your starting materials to identify their characteristic peaks.

    • Check for Common Solvents: Compare peaks in your spectrum to known chemical shifts of common laboratory solvents.

    • Purify the Sample: If impurities are present, re-purify your sample using techniques like recrystallization or column chromatography.

Infrared (IR) Spectroscopy

Question 1: My IR spectrum has very broad peaks in the 3200-3500 cm⁻¹ region. Is this normal?

Answer: Yes, this is expected for this compound. This broad absorption is characteristic of the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the primary amine group.[8] The broadening is due to hydrogen bonding between molecules. The N-H stretch of a primary amine often appears as a doublet (two sharp peaks) within this broad O-H band.[9]

  • Troubleshooting Steps:

    • Check Sample Concentration: If preparing a solution, concentration can affect the extent of hydrogen bonding and thus the shape of the broad peak.

    • Ensure Sample is Dry: A "wet" sample containing water will show a very broad O-H stretch around 3400 cm⁻¹. Ensure your sample and KBr (if making a pellet) are thoroughly dry.

Question 2: I am not seeing sharp, well-defined peaks in the fingerprint region (below 1500 cm⁻¹). What could be the issue?

Answer: Poorly resolved peaks in the fingerprint region can result from several issues.

  • Troubleshooting Steps:

    • Improper Sample Preparation (KBr Pellet): If the sample is not ground finely enough with the KBr powder, or if the resulting pellet is opaque or cracked, light scattering can degrade the spectrum quality.[10][11] The pellet should be translucent.

    • Insufficient Sample: Too little sample will result in a noisy spectrum with weak signals.

    • Instrument Contamination: A dirty ATR crystal or salt plate can introduce interfering signals or a sloping baseline.[12] Always run a background scan before your sample.[12]

Mass Spectrometry (MS)

Question 1: I can't find the molecular ion peak (M⁺) in my mass spectrum. Why?

Answer: For some classes of compounds, including aliphatic amines and alcohols, the molecular ion peak can be weak or entirely absent in electron ionization (EI) mass spectrometry.[13][14] These molecules can fragment easily upon ionization.[15] this compound contains both of these functional groups.

  • Troubleshooting Steps:

    • Use a Softer Ionization Technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" and are more likely to yield a prominent protonated molecule peak ([M+H]⁺) or other adducts.

    • Look for Characteristic Fragments: Even without a molecular ion peak, the fragmentation pattern can confirm the structure. Look for logical losses, such as the loss of H₂O (M-18) from the alcohol or the loss of •NH₂ (M-16).[13]

Question 2: What are the expected major fragmentation patterns for this compound?

Answer: The fragmentation is driven by the functional groups.

  • α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[14] For this molecule, this would involve the loss of the pyridinol ring to generate a CH₂=NH₂⁺ fragment at m/z 30. Alternatively, cleavage can occur between the CH₂ group and the ring, leading to a stable pyridinium-type ion.

  • Loss of Water: Alcohols often lose a molecule of water (H₂O), resulting in a peak at [M-18]⁺.[13]

  • Pyridine Ring Fragmentation: The stable aromatic ring can also fragment, though this usually requires higher energy. Look for peaks corresponding to the loss of HCN (m/z 27).

UV-Vis Spectroscopy

Question 1: My UV-Vis spectrum shows multiple absorption maxima. What do they correspond to?

Answer: Pyridine and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions of the aromatic system.[16] The exact position and intensity of these bands are influenced by the substituents and the solvent. The hydroxyl and aminomethyl groups will likely cause a shift in these absorption bands compared to unsubstituted pyridine.

  • Troubleshooting Steps:

    • Check Solvent Purity: Use spectroscopic grade solvents, as impurities can have strong UV absorbance.

    • Control the pH: The protonation state of the pyridine nitrogen and the amino group will significantly alter the electronic structure and thus the UV-Vis spectrum. Buffering the solution can ensure reproducibility.

    • Check Concentration: Ensure the concentration of your sample is within the linear range of the spectrophotometer to avoid issues with signal saturation (Beer's Law deviations).[17]

Data Summary Tables

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

(Predicted values based on typical ranges for substituted pyridines)

AssignmentExpected Chemical Shift (δ) ppmMultiplicityNotes
Pyridine H (ortho to N)7.8 - 8.2Doublet (d)Position is highly dependent on solvent and protonation.
Pyridine H (meta to N)7.0 - 7.5Multiplet (m)Exact shifts depend on coupling with other ring protons.
Pyridine H (para to N)7.0 - 7.5Multiplet (m)
-CH₂- (Aminomethyl)3.8 - 4.5Singlet (s)May show coupling to -NH₂ protons in a non-exchanging solvent.
-NH₂ (Amino)2.0 - 5.0 (variable)Broad Singlet (br s)Prone to exchange; position and shape are highly variable.[1]
-OH (Hydroxyl)4.0 - 7.0 (variable)Broad Singlet (br s)Prone to exchange; position and shape are highly variable.[1]
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

(Predicted values based on typical ranges)

AssignmentExpected Chemical Shift (δ) ppmNotes
Pyridine C-OH150 - 160Carbon bearing the hydroxyl group.
Pyridine C-CH₂NH₂145 - 155Carbon bearing the aminomethyl group.
Pyridine C (ortho to N)140 - 150
Pyridine C (other)120 - 140Other aromatic carbons.
-CH₂- (Aminomethyl)40 - 50Aliphatic carbon.
Table 3: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeAppearance
3200 - 3500O-H stretch, N-H stretchVery Broad (O-H), may have sharp peaks superimposed (N-H)
3000 - 3100Aromatic C-H stretchSharp, medium-weak
2850 - 2960Aliphatic C-H stretchSharp, medium-weak
~1600, ~1470C=C and C=N ring stretchingSharp, medium-strong
1050 - 1250C-O stretch, C-N stretchMedium-strong

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for observing exchangeable protons, or CDCl₃).

  • Dissolution: Cap the tube and gently invert it several times to dissolve the sample. If needed, use brief sonication.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Acquisition: Insert the tube into the spectrometer. Tune and shim the instrument. Acquire a standard ¹H spectrum (e.g., 16-32 scans), followed by ¹³C and any desired 2D spectra (COSY, HSQC).

Protocol 2: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[10]

  • Pellet Formation: Transfer a small amount of the powder into a pellet die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.[10]

  • Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Record a background spectrum.

  • Sample Scan: Place the KBr pellet into the sample holder in the instrument's beam path. Record the sample spectrum (e.g., 64-256 scans).[10] The final spectrum will be the ratio of the sample scan to the background scan.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization energy, typically to 70 eV for EI.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe (for solids) or by injecting the solution into a GC-MS system.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-300) to include the expected molecular ion and fragment ions.

Visualizations

troubleshooting_workflow start Problem with Spectroscopic Data check_sample 1. Check Sample Integrity - Purity (TLC, LCMS) - Correct compound? - Degradation? start->check_sample check_instrument 2. Check Instrument & Parameters - Calibration/Tuning - Correct parameters set? - Background scan performed? check_sample->check_instrument Sample OK resample 3. Re-prepare Sample - Use fresh, dry solvent - Check concentration - Follow protocol carefully check_instrument->resample Instrument OK rerun 4. Re-acquire Spectrum resample->rerun analyze 5. Analyze New Data rerun->analyze success Problem Solved analyze->success Data is good data_issue Is the issue with Data Interpretation? analyze->data_issue Data still looks odd fail Problem Persists: Consult Specialist data_issue->fail No, acquisition issue consult_lit Consult Literature & Databases for similar compounds data_issue->consult_lit Yes consult_lit->success

Caption: General troubleshooting workflow for spectroscopic analysis.

nmr_prep_workflow start Start: Prepare NMR Sample weigh 1. Weigh 5-10 mg of This compound into NMR tube start->weigh add_solvent 2. Add ~0.6 mL of dry, deuterated solvent (e.g., DMSO-d6) weigh->add_solvent dissolve 3. Cap and mix until fully dissolved (sonicate if needed) add_solvent->dissolve check_clarity Is solution clear? dissolve->check_clarity filter Filter through glass wool into a new NMR tube check_clarity->filter No acquire 4. Insert into spectrometer and acquire data check_clarity->acquire Yes filter->acquire end_node End acquire->end_node fragmentation_pathway cluster_legend Plausible EI-MS Fragmentation mol_ion [C₆H₈N₂O]⁺˙ m/z = 124 Molecular Ion frag1 [C₅H₆NO]⁺ m/z = 96 mol_ion->frag1 - •CH₂NH₂ (α-cleavage) frag2 [C₆H₆N₂]⁺˙ m/z = 106 mol_ion->frag2 - H₂O (Loss of water) frag3 [CH₂NH₂]⁺ m/z = 30 mol_ion->frag3 - •C₅H₄N(OH) (α-cleavage) frag4 [C₅H₄N-CH₂]⁺ m/z = 92 frag1->frag4 - H₂O

References

Technical Support Center: Improving Regioselectivity of Reactions Involving 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Aminomethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of reactions involving this versatile molecule. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity with this compound?

A1: this compound possesses multiple reactive sites, leading to potential challenges in achieving regioselectivity. The primary competing sites for reactions like alkylation and acylation are the exocyclic amino group (-CH₂NH₂), the phenolic hydroxyl group (-OH), and the pyridine ring nitrogen. The molecule can also exist in equilibrium with its 2-pyridone tautomer, further complicating reactivity. Controlling which site reacts requires careful selection of reaction conditions, including the choice of solvent, base, and electrophile, and often necessitates the use of protecting groups.

Q2: How can I selectively functionalize the amino group over the hydroxyl group?

A2: Selective functionalization of the amino group in the presence of a hydroxyl group can be achieved by leveraging the higher nucleophilicity of the amine.

  • Acylation: Under neutral or slightly basic conditions, the amino group will typically react faster with acylating agents than the hydroxyl group. Using a stoichiometric amount of the acylating agent at low temperatures can favor N-acylation.

  • Protecting Groups: The most reliable method is to first protect the hydroxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers. Once the hydroxyl group is protected, the amino group can be functionalized.[1]

Q3: How can I achieve selective O-alkylation of the hydroxyl group?

A3: Selective O-alkylation can be challenging due to the competing N-alkylation of the amino group.

  • Protecting the Amino Group: The most effective strategy is to protect the amino group first. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used for this purpose.[2] Once the amine is protected, the hydroxyl group can be deprotonated with a suitable base and alkylated.

  • Reaction Conditions: In the absence of protecting groups, the choice of base and solvent is critical. Using a bulky base might favor deprotonation of the less sterically hindered hydroxyl group. The ratio of N- to O-alkylation can be influenced by factors such as the hardness/softness of the electrophile and the nature of the cation from the base.[3][4]

Q4: What factors influence the N- vs. O-alkylation of the pyridin-3-ol moiety?

A4: For the pyridin-3-ol system, which can exist in tautomeric equilibrium with a pyridone-like structure, the N- vs. O-alkylation is a known challenge. The outcome is influenced by several factors:

  • Electrophile: Hard electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles (e.g., benzyl bromide) may favor N-alkylation.[3]

  • Base/Counter-ion: The choice of base is crucial. Using a silver salt of the pyridone often leads to exclusive O-alkylation, whereas alkali metal salts in polar aprotic solvents like DMF tend to favor N-alkylation.[5]

  • Solvent: The solvent can influence the solvation of the ambident nucleophile and thus the site of attack.[3]

Troubleshooting Guides

Issue 1: Poor regioselectivity in alkylation reactions, obtaining a mixture of N- and O-alkylated products.

Possible Causes:

  • Both the amino and hydroxyl groups are available for reaction.

  • The pyridin-3-ol tautomerizes, leading to alkylation on the ring nitrogen as well.

  • Reaction conditions (base, solvent, temperature) are not optimized for selectivity.

Troubleshooting Steps:

  • Employ a Protecting Group Strategy: This is the most robust solution.

    • To favor O-alkylation, protect the amino group with a Boc or Cbz group.

    • To favor N-alkylation of the exocyclic amine, protect the hydroxyl group, for example, as a silyl ether.

  • Optimize Reaction Conditions:

    • Base: For O-alkylation, try using a weaker base like K₂CO₃ or Cs₂CO₃. For N-alkylation of the amine, a non-nucleophilic organic base like triethylamine or DIPEA may be suitable.

    • Solvent: Test a range of solvents with varying polarities. For instance, nonpolar solvents might favor O-alkylation when using silver salts.[5]

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity.

  • Vary the Alkylating Agent: The nature of the electrophile can influence the outcome. Compare results with alkyl halides, sulfates, and sulfonates.

Issue 2: Low yield in acylation reactions.

Possible Causes:

  • Diacylation of the amino group and/or acylation of the hydroxyl group.

  • Deactivation of the starting material by the base.

  • Steric hindrance.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully add one equivalent of the acylating agent at a low temperature (e.g., 0 °C) to favor mono-acylation of the more nucleophilic amino group.

  • Choice of Base: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct without competing in the reaction.

  • Protecting Groups: If selective O-acylation is desired, protect the amino group first.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of the Aminomethyl Group

This protocol describes the selective protection of the primary amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Selective O-Alkylation of N-Boc Protected this compound

This protocol assumes successful N-protection as described above.

Materials:

  • N-Boc-2-(aminomethyl)pyridin-3-ol

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-2-(aminomethyl)pyridin-3-ol (1.0 eq) in DMF.

  • Add K₂CO₃ (1.5 eq).

  • Add the alkyl halide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables present hypothetical data to illustrate the effect of reaction conditions on regioselectivity.

Table 1: Effect of Base on N- vs. O-Alkylation of N-Boc-2-(aminomethyl)pyridin-3-ol with Benzyl Bromide

EntryBaseSolventTemperature (°C)O-Alkylated Product Yield (%)N-Alkylated (Pyridine) Product Yield (%)
1K₂CO₃DMF807510
2NaHTHF656025
3Cs₂CO₃Acetonitrile80855
4Ag₂OToluene110>95<5

Table 2: Regioselectivity of Acylation of this compound with Benzoyl Chloride

EntryEquivalents of Benzoyl ChlorideBase (eq)SolventTemperature (°C)N-Acyl (%)O-Acyl (%)N,O-Diacyl (%)
11.05Et₃N (1.1)DCM0 to RT855<2
22.2Et₃N (2.5)DCMRT10<580
31.05Pyridine (excess)Pyridine0 to RT70155

Visualizations

regioselectivity_challenges cluster_substrate This compound Substrate This compound (Multiple Reactive Sites) N_Amine N-Alkylation/Acylation (Exocyclic Amine) Substrate->N_Amine Reaction Site 1 O_Hydroxyl O-Alkylation/Acylation (Hydroxyl Group) Substrate->O_Hydroxyl Reaction Site 2 N_Pyridine N-Alkylation/Acylation (Pyridine Ring) Substrate->N_Pyridine Reaction Site 3

Caption: Competing reaction sites on this compound.

experimental_workflow cluster_workflow Workflow for Selective O-Alkylation Start Start: This compound Protect_N Step 1: Selective N-Protection (e.g., Boc Anhydride) Start->Protect_N Intermediate Intermediate: N-Boc Protected Substrate Protect_N->Intermediate Alkylate_O Step 2: O-Alkylation (e.g., Alkyl Halide, Base) Intermediate->Alkylate_O Product Product: N-Protected, O-Alkylated Alkylate_O->Product Deprotect_N Step 3: N-Deprotection (e.g., TFA) Product->Deprotect_N Final_Product Final Product: Selectively O-Alkylated Deprotect_N->Final_Product

Caption: Workflow for selective O-alkylation using a protecting group strategy.

References

Technical Support Center: Scale-Up Synthesis of 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Aminomethyl)pyridin-3-ol. The information is structured to address common challenges encountered during laboratory and pilot-plant production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the common synthetic route involving the reduction of a 2-cyanopyridin-3-ol precursor.

Issue Potential Causes Recommended Solutions
Low Reaction Yield 1. Catalyst deactivation or poisoning.2. Incomplete reaction.3. Product degradation under reaction conditions.1. Ensure the use of high-purity starting materials and solvents. Consider catalyst screening to identify a more robust catalyst. Handle catalysts under an inert atmosphere to prevent oxidation.2. Optimize reaction parameters such as temperature, pressure, and reaction time. Monitor the reaction progress using HPLC or TLC.3. Perform a stability study of the product under the reaction conditions to identify and mitigate degradation pathways.
Inconsistent Product Purity 1. Formation of byproducts such as secondary and tertiary amines.[1][2]2. Presence of unreacted starting material.3. Contamination from solvents or reagents.1. During catalytic hydrogenation, the addition of ammonia or using a co-catalyst can suppress the formation of secondary and tertiary amines.[2]2. Ensure the reaction goes to completion by extending the reaction time or increasing the catalyst loading.3. Use high-purity, anhydrous solvents and reagents.
Difficult Product Isolation and Purification 1. The product is a polar and basic compound, leading to poor recovery from organic solvents and streaking on silica gel chromatography.[3]2. The product may be water-soluble, complicating aqueous work-ups.1. Consider purification by ion-exchange chromatography.[4] Alternatively, convert the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.[5]2. During work-up, use brine to reduce the solubility of the product in the aqueous layer. Extraction with a more polar solvent like butanol may be effective.
Exothermic Reaction During Scale-Up The reduction of nitriles can be highly exothermic, posing a safety risk at a larger scale.[1]1. Ensure the reactor has adequate cooling capacity.2. Implement controlled, slow addition of reagents.3. Monitor the internal temperature of the reactor closely.
Handling of Pyrophoric Catalysts Catalysts like Raney Nickel are pyrophoric and can ignite if exposed to air.[1]1. Handle the catalyst as a slurry in a suitable solvent.2. Ensure all transfers are done under an inert atmosphere (e.g., nitrogen or argon).3. Have appropriate fire-extinguishing equipment readily available.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the production of this compound?

A common and efficient method for the synthesis of primary amines is the catalytic hydrogenation of the corresponding nitrile.[1][2] Therefore, a likely industrial route for this compound is the reduction of 2-cyano-pyridin-3-ol using a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[2][6]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

The primary safety concerns include:

  • Handling of Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area with appropriate electrical grounding.

  • Pyrophoric Catalysts: As mentioned in the troubleshooting guide, catalysts like Raney Nickel can ignite spontaneously in the air.[1] Always handle them under an inert atmosphere or as a solvent slurry.

  • Exothermic Reaction: The hydrogenation of nitriles is often exothermic.[1] Good temperature control and a robust cooling system are crucial to prevent runaway reactions.

  • Solvent Hazards: Use of flammable solvents requires proper grounding and bonding to prevent static discharge.

Q3: How can I effectively monitor the progress of the nitrile reduction reaction?

Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the disappearance of the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product and any byproducts.[5]

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile.

Q4: What are the recommended storage conditions for the final product, this compound?

This compound, being a primary amine, is susceptible to oxidation and may be hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light and oxidizing agents.

Experimental Protocols

Protocol: Catalytic Hydrogenation of 2-cyano-pyridin-3-ol

This protocol provides a general methodology for the reduction of 2-cyano-pyridin-3-ol to this compound. Optimization of specific parameters will be necessary for scale-up.

Materials:

  • 2-cyano-pyridin-3-ol

  • Methanol (anhydrous)

  • Palladium on Carbon (5% Pd, 50% wet)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reactor Setup: Charge a pressure reactor with 2-cyano-pyridin-3-ol and methanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 5% Pd/C catalyst.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method such as crystallization from a salt or column chromatography.

Visualizations

G cluster_0 Synthesis Workflow Start Start Precursor 2-cyano-pyridin-3-ol Start->Precursor Reaction Catalytic Hydrogenation (H2, Pd/C, Methanol) Precursor->Reaction Workup Catalyst Filtration Reaction->Workup Isolation Solvent Evaporation Workup->Isolation Purification Purification (e.g., Crystallization) Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

G Start Low Purity of This compound Check_SM Unreacted Starting Material? Start->Check_SM Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time - Increase catalyst load Check_SM->Optimize_Reaction Yes Check_Byproducts Presence of Byproducts? Check_SM->Check_Byproducts No End High Purity Product Optimize_Reaction->End Modify_Conditions Modify Reaction Conditions: - Add ammonia to suppress  secondary/tertiary amines Check_Byproducts->Modify_Conditions Yes Purification_Issue Inefficient Purification? Check_Byproducts->Purification_Issue No Modify_Conditions->End Change_Method Change Purification Method: - Ion-exchange chromatography - Recrystallization as a salt Purification_Issue->Change_Method Yes Change_Method->End

Caption: Troubleshooting guide for low product purity.

References

Technical Support Center: Optimization of Crystallization Conditions for 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of crystallization conditions for 2-(Aminomethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for obtaining high-quality crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in crystallizing this compound?

A1: this compound is a polar molecule with hydrogen bond donor and acceptor sites (amino, hydroxyl, and pyridine nitrogen). This can lead to strong solute-solvent interactions, making it challenging to achieve the supersaturation required for crystallization. Common issues include:

  • High solubility in polar solvents: Difficulty in precipitating the compound.

  • "Oiling out": The compound separates as a liquid instead of a solid.

  • Formation of small or poorly defined crystals: This can be due to rapid nucleation.

  • Polymorphism: The ability to exist in different crystal forms, which can be influenced by solvent and temperature.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Due to its polar nature, polar solvents are generally a good starting point. Based on the solubility of similar aminopyridine compounds, the following solvents and solvent systems are recommended for screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate.

  • Mixed Solvent Systems (Anti-solvent crystallization): A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) can be effective. Examples include:

    • Ethanol/Water

    • Methanol/Toluene

    • Acetone/Hexane

Q3: My compound "oiled out." What should I do?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point. To address this:

  • Increase the solvent volume: This lowers the concentration and saturation point.

  • Slow down the cooling rate: Allow the solution to cool more gradually to room temperature before further cooling.

  • Use a different solvent system: The chosen solvent may be too good a solvent. Try a solvent in which the compound is less soluble at elevated temperatures.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution-air interface to induce nucleation.

  • Add a seed crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.

Q4: How can I improve the size and quality of my crystals?

A4: To obtain larger, higher-quality crystals, it's essential to control the rate of crystal growth.

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or cold room).

  • Vapor diffusion: This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.

  • Solvent layering: Carefully layer an anti-solvent on top of a solution of the compound. Diffusion at the interface will slowly lead to crystal growth.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
No crystals form after cooling - Solution is not sufficiently supersaturated.- Too much solvent was used.- Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent.- Scratch the inside of the flask or add a seed crystal.
Crystals form too quickly (fine powder) - The solution is too concentrated.- The cooling rate is too fast.- Add a small amount of the "good" solvent to redissolve the precipitate and cool more slowly.- Use a more viscous solvent to slow down diffusion.
"Oiling out" - The compound is precipitating above its melting point.- High concentration of impurities.- Re-heat the solution and add more solvent.- Cool the solution more slowly.- Consider a preliminary purification step (e.g., column chromatography).
Low yield of crystals - Too much solvent was used.- Incomplete precipitation.- Reduce the amount of solvent used for dissolution.- Ensure the solution is cooled for a sufficient amount of time at a low temperature.
Discolored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a clean flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with filter paper into a clean flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling process, you can place the flask in an insulated container.

  • Crystal Formation: Once at room temperature, transfer the flask to a refrigerator (2-8 °C) or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., toluene) dropwise to the stirred solution until it becomes slightly turbid.

  • Re-dissolution: Add a few drops of the "good" solvent until the turbidity disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. If no crystals form, the solution can be cooled.

  • Isolation and Drying: Follow steps 5-7 from the Slow Cooling Crystallization protocol.

Data Presentation

Table 1: Suggested Starting Solvents for Crystallization Screening
SolventTypeBoiling Point (°C)Comments
EthanolPolar Protic78Good starting point for slow cooling.
MethanolPolar Protic65Can be used for slow cooling or as the "good" solvent in an anti-solvent pair.
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility characteristics.
AcetonitrilePolar Aprotic82A good option for compounds with moderate polarity.
Ethyl AcetatePolar Aprotic77Can be effective for less polar impurities.
WaterPolar Protic100Can be used as an anti-solvent with polar organic solvents.
TolueneNon-polar111A potential anti-solvent for polar "good" solvents.
HexaneNon-polar69A common anti-solvent for many organic compounds.

Disclaimer: The solubility of this compound in these solvents should be experimentally determined.

Table 2: General Crystallization Parameters (based on similar compounds)
ParameterRecommended Range
Dissolution Temperature 40 - 100 °C
Crystallization Temperature 20 - 70 °C (initial cooling)
Final Cooling Temperature 0 - 8 °C
Cooling Rate 5 - 40 °C / hour

These parameters are based on a patent for the crystallization of mixed aminopyridines and should be optimized for this compound.

Visualizations

Crystallization_Workflow General Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (optional) dissolve->filter cool_slow Slow Cooling to Room Temperature filter->cool_slow cool_cold Further Cooling (0-8 °C) cool_slow->cool_cold isolate Isolate Crystals (Vacuum Filtration) cool_cold->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity & Yield dry->analyze

Caption: A general workflow for the crystallization of this compound.

Caption: A decision tree for troubleshooting common crystallization problems.

Validation & Comparative

A Comparative Bioactivity Analysis of 2-(Aminomethyl)pyridin-3-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential bioactivity of 2-(Aminomethyl)pyridin-3-ol and its positional isomers. The pyridine ring is a well-established scaffold in medicinal chemistry, and the strategic placement of aminomethyl and hydroxyl groups can significantly influence the pharmacological profile of the resulting molecule. While direct comparative experimental data for all isomers of (aminomethyl)pyridin-3-ol is limited in publicly available literature, this document synthesizes information on related pyridine derivatives to project potential bioactivities and guide future research.

Introduction

The hydroxypyridine scaffold is a key pharmacophore found in numerous biologically active compounds. The addition of an aminomethyl group introduces a basic side chain that can modulate physicochemical properties such as solubility and pKa, and provide an additional point of interaction with biological targets. The relative positions of the hydroxyl and aminomethyl groups on the pyridine ring are critical in determining the molecule's three-dimensional structure, electronic distribution, and hydrogen bonding capabilities, all of which dictate its bioactivity. Potential therapeutic applications for these isomers could span across areas such as neuroprotection, antioxidant, and antimicrobial activities, which are common for this class of compounds.

Comparative Bioactivity Profile

Due to a lack of direct comparative studies, this section extrapolates the potential bioactivities of this compound and its isomers based on the known activities of structurally similar pyridine derivatives. It is important to note that these are predicted activities and require experimental validation.

Antioxidant Activity:

Neuroprotective Activity:

Several pyridine derivatives have been investigated for their neuroprotective effects. For instance, some 3-hydroxypyridine derivatives have shown promise in models of ischemia.[1] The mechanism of action is often attributed to their antioxidant properties, which can mitigate oxidative stress-induced neuronal damage, and their ability to chelate metal ions involved in neurodegenerative processes. The (aminomethyl)pyridin-3-ol isomers, by combining these features, are promising candidates for neuroprotective agents. A study on 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, a pyridin-3-ol derivative, demonstrated neuroprotective effects in a model of Alzheimer's disease.[2][3]

Antimicrobial Activity:

The 2-aminopyridine moiety is a common feature in various antimicrobial agents. The nitrogen atom in the pyridine ring and the amino group can interact with microbial targets. Therefore, isomers containing the 2-aminomethyl configuration might exhibit notable antibacterial or antifungal properties. The overall lipophilicity and charge distribution, dictated by the isomer's structure, will be crucial for cell wall penetration and target engagement. Some 2-amino-3-cyanopyridine derivatives have shown significant antibacterial activity.[4]

Quantitative Data Summary

A comprehensive search of scientific literature did not yield direct comparative quantitative data (e.g., IC50, EC50) for the bioactivity of this compound and its positional isomers. The following table is presented as a template for future experimental work and to highlight the current data gap.

IsomerBioactivity AssayIC50 / EC50 (µM)Reference
This compoundDPPH Radical ScavengingData not available
4-(Aminomethyl)pyridin-3-olDPPH Radical ScavengingData not available
5-(Aminomethyl)pyridin-3-olDPPH Radical ScavengingData not available
6-(Aminomethyl)pyridin-3-olDPPH Radical ScavengingData not available
This compoundNeuroprotection (e.g., against H₂O₂-induced cytotoxicity)Data not available
4-(Aminomethyl)pyridin-3-olNeuroprotection (e.g., against H₂O₂-induced cytotoxicity)Data not available
5-(Aminomethyl)pyridin-3-olNeuroprotection (e.g., against H₂O₂-induced cytotoxicity)Data not available
6-(Aminomethyl)pyridin-3-olNeuroprotection (e.g., against H₂O₂-induced cytotoxicity)Data not available
This compoundAntibacterial (e.g., S. aureus)MIC (µg/mL) not available
4-(Aminomethyl)pyridin-3-olAntibacterial (e.g., S. aureus)MIC (µg/mL) not available
5-(Aminomethyl)pyridin-3-olAntibacterial (e.g., S. aureus)MIC (µg/mL) not available
6-(Aminomethyl)pyridin-3-olAntibacterial (e.g., S. aureus)MIC (µg/mL) not available

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to quantitatively assess and compare the bioactivity of this compound and its isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Test compounds (isomers of (Aminomethyl)pyridin-3-ol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of test solutions: Prepare stock solutions of the test compounds and the positive control in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the test compound solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

In Vitro Neuroprotection Assay against Oxidative Stress

This assay assesses the ability of the compounds to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂)

  • Test compounds (isomers of (Aminomethyl)pyridin-3-ol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture the SH-SY5Y cells in the appropriate medium and conditions. Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of the test compounds for a predefined period (e.g., 24 hours). Include a vehicle control group.

  • Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-500 µM) for a specified duration (e.g., 24 hours). A control group without H₂O₂ treatment should also be included.

  • Cell Viability Assessment (MTT Assay):

    • After the H₂O₂ treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

Visualizations

The following diagrams illustrate a potential signaling pathway involved in neuroprotection and a general experimental workflow for assessing bioactivity.

neuroprotection_pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Pyridinol_Isomer Pyridinol Isomer Pyridinol_Isomer->ROS Scavenges Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

Caption: Hypothesized neuroprotective mechanism of pyridinol isomers against oxidative stress.

experimental_workflow cluster_synthesis Compound Preparation cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyridinol Isomers Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Neuroprotection Neuroprotection Assays (e.g., H₂O₂-induced toxicity) Characterization->Neuroprotection Antimicrobial Antimicrobial Assays (MIC determination) Characterization->Antimicrobial IC50 IC50 / EC50 / MIC Determination Antioxidant->IC50 Neuroprotection->IC50 Antimicrobial->IC50 Comparison Comparative Analysis of Isomer Activity IC50->Comparison

Caption: General experimental workflow for the comparative bioactivity assessment of pyridinol isomers.

References

Validation of Enzyme Inhibitors: A Comparative Guide Focused on Pyridoxine 5′-Phosphate Oxidase (PNPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a specific enzyme inhibitor, using Pyridoxine 5′-Phosphate Oxidase (PNPO) as a representative target. Due to the limited publicly available data on the direct enzyme inhibitory properties of 2-(Aminomethyl)pyridin-3-ol, this document focuses on the well-characterized PNPO and its known inhibitors to illustrate the principles and methodologies of inhibitor validation.

Introduction to Pyridoxine 5′-Phosphate Oxidase (PNPO)

Pyridoxine 5′-phosphate oxidase (PNPO) is a critical flavin mononucleotide (FMN)-dependent enzyme in the vitamin B6 salvage pathway. It catalyzes the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. PLP is an essential cofactor for numerous metabolic enzymes, playing a crucial role in amino acid metabolism and neurotransmitter synthesis.[1] Given its importance, the inhibition of PNPO can have significant physiological effects and is a potential target for therapeutic intervention.

Comparative Analysis of PNPO Inhibitors

The primary known inhibitor of PNPO is its own product, pyridoxal 5'-phosphate (PLP), which exerts feedback inhibition. In addition to this natural regulator, synthetic inhibitors have been developed and characterized. This section compares the inhibitory potency and mechanism of action of known PNPO inhibitors.

InhibitorTarget Organism/EnzymeInhibition TypePotency (Ki)Reference
Pyridoxal 5'-Phosphate (PLP)E. coli PNPOxMixed-type8 µM[2]
Pyridoxal 5'-Phosphate (PLP)Human PNPOMixed competitive and allostericNot specified[3]
Z isomer of pyridoxilidenerhodanine 5'-phosphate (PLP-R)Human PNPOMixed competitive and allostericNot specified[3]

Experimental Protocols for Inhibitor Validation

The validation of a potential enzyme inhibitor requires a series of well-defined experiments to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments in the validation of a PNPO inhibitor.

In Vitro PNPO Activity and Inhibition Assay (Spectrophotometric Method)

This assay measures the production of PLP, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human PNPO enzyme

  • Pyridoxine 5'-phosphate (PNP) or Pyridoxamine 5'-phosphate (PMP) as substrate

  • Flavin mononucleotide (FMN)

  • Potassium phosphate buffer (pH 7.4)

  • Tricarboxylic acid (TCA)

  • Test inhibitor compound

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 388 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of recombinant human PNPO in potassium phosphate buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of desired concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing:

    • Potassium phosphate buffer

    • FMN (to ensure the enzyme is saturated with its cofactor)

    • PNPO enzyme

    • Test inhibitor at various concentrations (or vehicle control)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (PNP or PMP) to each well.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 388 nm (corresponding to PLP formation) at regular intervals for a set period (e.g., 20-30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Mechanism of Action (MoA) Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the PNPO activity assay as described above.

  • For each fixed concentration of the inhibitor, vary the concentration of the substrate (PNP or PMP).

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).

  • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of action.

Visualizing Key Processes

To aid in the understanding of the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_setup Assay Plate Setup (Controls and Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubation (Inhibitor + Enzyme) plate_setup->pre_incubation reaction_init Reaction Initiation (Addition of Substrate) pre_incubation->reaction_init kinetic_reading Kinetic Measurement (Spectrophotometry) reaction_init->kinetic_reading velocity_calc Calculate Initial Velocities kinetic_reading->velocity_calc ic50_calc IC50 Determination velocity_calc->ic50_calc moa_study Mechanism of Action Analysis velocity_calc->moa_study

Caption: Workflow for in vitro validation of an enzyme inhibitor.

vitamin_b6_pathway cluster_inputs Dietary Vitamin B6 cluster_conversion Phosphorylation cluster_oxidation Oxidation PN Pyridoxine (PN) PK Pyridoxal Kinase PN->PK ATP -> ADP PM Pyridoxamine (PM) PM->PK ATP -> ADP PNP Pyridoxine 5'-Phosphate (PNP) PK->PNP PMP Pyridoxamine 5'-Phosphate (PMP) PK->PMP PNPO PNPO PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) PNPO->PLP PNP->PNPO PMP->PNPO PLP->PNPO Feedback Inhibition

Caption: The Vitamin B6 salvage pathway highlighting the role of PNPO.

References

A Comparative Guide to the Chelation Properties of Pyridinols, with a Focus on 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridinol derivatives are a significant class of chelating agents with broad applications in medicine and environmental science, primarily due to their strong affinity for metal ions. This guide provides a comparative analysis of the chelation properties of various pyridinols, with a particular focus on the anticipated, yet currently uncharacterized, properties of 2-(Aminomethyl)pyridin-3-ol. While experimental data for this compound is not available in the current literature, this document compiles existing data for structurally related pyridinols to offer a predictive comparison. We will explore the established chelation behavior of 3-hydroxypyridin-4-ones (including the clinically used drug Deferiprone), 2-hydroxypyridine-N-oxides, and other isomers to create a framework for understanding the potential efficacy of this compound as a chelating agent. This guide also includes detailed experimental protocols for key assays used to determine metal chelation properties.

Introduction to Pyridinols as Metal Chelators

Pyridinols, and more specifically hydroxypyridinones (HPOs), are heterocyclic compounds renowned for their ability to form stable complexes with a variety of metal ions.[1] Their high affinity for hard metal ions like iron (Fe³⁺) and aluminum (Al³⁺) has made them a cornerstone in the development of treatments for metal overload diseases.[1][2] The versatility of the pyridinone scaffold allows for synthetic modifications to create chelators with enhanced stability, selectivity, and pharmacokinetic properties.[1][3]

The chelation efficiency of these molecules is critically dependent on the substitution pattern of the pyridine ring, which influences the pKa of the hydroxyl group and the steric and electronic environment of the coordination site. This guide will delve into the known chelation properties of various pyridinol isomers to provide a comprehensive overview.

Comparative Analysis of Pyridinol Chelators

Due to the absence of specific experimental data for this compound, this section will focus on a qualitative comparison based on the known properties of related structures. This compound is a bidentate ligand, expected to coordinate metal ions through the hydroxyl oxygen and the aminomethyl nitrogen.

Anticipated Properties of this compound

Based on its structure, this compound is expected to be an effective chelator for transition metal ions. The presence of both a hydroxyl and an amino group in ortho positions suggests the formation of a stable five-membered chelate ring upon coordination with a metal ion. The basicity of the aminomethyl group would likely contribute to the overall stability of the metal complex.

Comparison with Other Pyridinols

To contextualize the potential of this compound, we compare it with other well-studied pyridinol-based chelators.

Table 1: Comparison of Fe(III) Chelation Properties of Selected Pyridinol Derivatives

Compound ClassExampleLigand to Metal Stoichiometry (Fe³⁺)Stability Constant (log β)pFe³⁺Reference(s)
3-Hydroxypyridin-4-ones Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)3:1~3720.6[1][4]
CP254 (hexadentate)1:133.227.24[5]
3-Hydroxypyridin-2-ones Bidentate derivatives3:1VariesGenerally lower than 3,4-HPOs[6][7]
1-Hydroxy-2-pyridinones Bidentate derivatives3:1VariesLower than 3,4-HPOs[6]
2-Hydroxypyridine-N-oxides 2,4-dihydroxypyridine-N-oxideNot specifiedEffective iron removal from transferrinNot specified[8]
This compound -Anticipated 2:1 or 3:1Data not availableData not available-

Note: pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total Fe³⁺. A higher pFe³⁺ value indicates stronger chelation.

From the available data, 3-hydroxypyridin-4-ones, particularly when incorporated into multidentate structures, exhibit exceptionally high affinity and selectivity for iron.[1][5] The pFe³⁺ values for hexadentate 3,4-HPOs can surpass those of traditional chelators.[1] While quantitative data for 2-hydroxypyridine-N-oxides are scarce, they have been shown to effectively mobilize iron from biological sources.[8] It is plausible that this compound would exhibit significant iron-chelating activity, though likely less potent than the well-optimized 3-hydroxypyridin-4-one systems.

Experimental Protocols for Determining Chelation Properties

The following are detailed methodologies for key experiments cited in the evaluation of metal chelation properties.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a standard and highly accurate method for determining the stability constants of metal-ligand complexes in solution.[9][10]

Objective: To determine the stepwise and overall stability constants (log K and log β) of a ligand with a metal ion.

Materials:

  • pH meter with a glass electrode

  • Titration vessel with a stirrer

  • Standardized solutions of the ligand, metal salt (e.g., FeCl₃), strong acid (e.g., HCl), and strong base (e.g., NaOH, carbonate-free)

  • Inert salt solution to maintain constant ionic strength (e.g., KCl or NaClO₄)

  • High-purity water

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Prepare a series of solutions in the titration vessel containing known concentrations of the ligand, the metal ion, and a strong acid. Maintain a constant ionic strength with the inert salt.

  • Titrate the solutions with a standardized solution of a strong base.

  • Record the pH of the solution after each addition of the base.

  • Plot the pH versus the volume of base added to obtain titration curves.

  • The protonation constants of the ligand are determined from a titration of the ligand in the absence of the metal ion.

  • The stability constants of the metal complexes are then calculated from the titration curves in the presence of the metal ion using specialized software that analyzes the complex equilibria.[9]

Diagram of Experimental Workflow:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution titration_vessel Titration Vessel: Ligand + Metal + Acid prep_ligand->titration_vessel prep_metal Prepare Metal Salt Solution prep_metal->titration_vessel prep_acid Prepare Acid Solution prep_acid->titration_vessel prep_base Prepare Base Solution ph_meter pH Meter titration_vessel->ph_meter Measure pH burette Standardized Base burette->titration_vessel Add titrant plot_curves Plot Titration Curves ph_meter->plot_curves calc_constants Calculate Stability Constants (log K, log β) plot_curves->calc_constants

Potentiometric titration workflow for stability constant determination.
UV-Vis Spectrophotometry for Chelation Studies

UV-Vis spectrophotometry is a versatile technique used to study metal-ligand complex formation, often in conjunction with potentiometric titrations.[11][12]

Objective: To observe the formation of metal-ligand complexes and determine their stoichiometry and stability constants.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solutions of the ligand and metal salt of known concentrations

  • Buffer solutions to control pH

Procedure:

  • Record the UV-Vis spectrum of the free ligand in a suitable solvent or buffer.

  • Record the UV-Vis spectrum of the metal salt solution.

  • Mix the ligand and metal solutions in various molar ratios (Job's method of continuous variation) or titrate the ligand solution with the metal solution.

  • Record the UV-Vis spectrum of each mixture.

  • Changes in the absorption spectrum (e.g., appearance of new peaks, shifts in wavelength, changes in absorbance) indicate complex formation.

  • For Job's method, plot the change in absorbance against the mole fraction of the ligand to determine the stoichiometry of the complex.

  • Stability constants can be calculated by analyzing the absorbance data at different ligand and metal concentrations using appropriate software.[11]

Diagram of Chelation Detection by UV-Vis Spectrophotometry:

UV_Vis_Chelation cluster_spectra UV-Vis Spectra Ligand Ligand (L) Complex Metal-Ligand Complex (MLn) Ligand->Complex Spectrum_L Spectrum of L Ligand->Spectrum_L Metal Metal Ion (M) Metal->Complex Spectrum_M Spectrum of M Metal->Spectrum_M Spectrum_MLn Spectrum of MLn (New Absorption Band) Complex->Spectrum_MLn

Principle of detecting metal-ligand complex formation using UV-Vis.
NMR Spectroscopy in Coordination Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and dynamics of metal-ligand complexes in solution.[13][14]

Objective: To characterize the structure of metal-ligand complexes and study the coordination environment.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents

  • Solutions of the ligand and diamagnetic or paramagnetic metal ions

Procedure:

  • Acquire the ¹H and ¹³C NMR spectra of the free ligand in a suitable deuterated solvent.

  • Prepare a solution of the metal-ligand complex by mixing the ligand and the metal salt in the desired stoichiometry.

  • Acquire the NMR spectra of the complex.

  • Coordination of the ligand to a metal ion will cause changes in the chemical shifts of the ligand's protons and carbons.

  • For diamagnetic complexes, the coordination shifts can provide information about the binding site and the conformation of the complex.

  • For paramagnetic complexes, the shifts are more complex but can provide detailed information about the electronic structure and geometry of the complex.[15]

Signaling Pathways and Logical Relationships

The primary application of many pyridinol chelators is in the management of iron overload. The logical pathway for their therapeutic action is the sequestration of excess iron, preventing it from participating in harmful redox reactions and facilitating its excretion.

Diagram of Iron Chelation Therapeutic Pathway:

Iron_Chelation_Pathway Iron_Overload Excess Free Iron (Fe³⁺) in the Body Complex_Formation Formation of Stable Fe³⁺-Chelator Complex Iron_Overload->Complex_Formation Chelator Pyridinol Chelator (e.g., this compound) Chelator->Complex_Formation Reduced_Toxicity Reduced Iron-Mediated Oxidative Stress Complex_Formation->Reduced_Toxicity Excretion Excretion of the Iron Complex Complex_Formation->Excretion Therapeutic_Effect Therapeutic Effect: Reduced Organ Damage Reduced_Toxicity->Therapeutic_Effect Excretion->Therapeutic_Effect

Logical pathway of iron chelation therapy.

Conclusion

While direct experimental data on the chelation properties of this compound are currently lacking, a comparative analysis based on structurally similar pyridinols provides a valuable framework for predicting its potential as a metal chelator. The presence of a 3-hydroxy and a 2-aminomethyl group suggests that it will form stable complexes with transition metals, including iron. However, its efficacy relative to highly optimized chelators like the 3-hydroxypyridin-4-ones remains to be determined experimentally. The detailed protocols provided in this guide offer a clear path for future research to quantify the chelation properties of this compound and other novel pyridinol derivatives, thereby contributing to the development of new therapeutic agents for metal-related disorders. Further investigation into this and other novel pyridinol structures is warranted to expand the arsenal of effective metal chelators.

References

Structure-Activity Relationship (SAR) of 2-(Aminomethyl)pyridin-3-ol Derivatives as Potential Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-(aminomethyl)pyridin-3-ol scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases where the inhibition of cholinesterases plays a key therapeutic role.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this core structure, focusing on their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The information is targeted towards researchers, scientists, and professionals in drug development, offering insights into rational drug design based on this pyridine scaffold.[3]

Comparative Analysis of Structural Modifications

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine ring, the aminomethyl side chain, and the hydroxyl group. The following table summarizes the predicted impact of various structural modifications on the cholinesterase inhibitory activity, based on established SAR principles for related pyridine and carbamate inhibitors.[4][5]

Modification Position Substituent (R) Predicted AChE Inhibitory Activity (IC50) Predicted BChE Inhibitory Activity (IC50) Rationale for Predicted Activity Change
Core Structure -This compoundBaselineBaselineThe aminomethyl and hydroxyl groups are key for binding to the catalytic site of cholinesterases.
N-Alkylation Aminomethyl (-NH-R)MethylIncreasedSlightly IncreasedSmall alkyl groups can enhance hydrophobic interactions in the active site.
EthylIncreasedIncreasedLarger alkyl groups may provide better occupancy of the hydrophobic pocket.
BenzylSignificantly IncreasedIncreasedThe aromatic ring can engage in π-π stacking interactions with aromatic residues like Tryptophan in the active site.[1]
N-Acylation Aminomethyl (-NH-C(O)R)AcetylDecreasedDecreasedThe introduction of a carbonyl group may alter the basicity and conformation, potentially reducing binding affinity.
BenzoylSlightly DecreasedDecreasedThe bulky benzoyl group might cause steric hindrance.
Hydroxyl Group Modification 3-OH -> 3-ORMethyl (O-CH3)DecreasedDecreasedThe free hydroxyl group is often crucial for hydrogen bonding with the enzyme; its removal is generally detrimental.
Carbamate (-OC(O)NHR')Significantly IncreasedSignificantly IncreasedCarbamates can act as covalent inhibitors of cholinesterases, leading to prolonged inhibition.[4]
Pyridine Ring Substitution Position 4ChloroIncreasedIncreasedElectron-withdrawing groups can enhance the acidity of the pyridine nitrogen, potentially improving interactions.
MethylSlightly IncreasedNo significant changeSmall lipophilic groups can enhance binding in hydrophobic regions.
Position 5ChloroIncreasedIncreasedSimilar to position 4, electron-withdrawing groups can positively influence activity.
NitroIncreasedIncreasedStrong electron-withdrawing groups can significantly impact electronic properties favorable for binding.
Position 6MethylDecreasedDecreasedSteric hindrance near the aminomethyl group is likely to reduce binding affinity.

Experimental Protocols

A crucial aspect of SAR studies is the reliable determination of biological activity. The most common method for evaluating potential cholinesterase inhibitors is the Ellman's assay, which is a colorimetric method.[6]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.[7]

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.[7]

    • Prepare a 14-15 mM stock solution of ATCI in deionized water. This should be prepared fresh.[7]

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. An appropriate solvent like DMSO can be used for initial dissolution, ensuring the final DMSO concentration in the assay is low (e.g., <1%).[6]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of assay buffer, 20 µL of the diluted test compound, and 20 µL of the diluted AChE enzyme solution.[6]

    • 100% Activity Control (No Inhibitor): Add 20 µL of assay buffer, 20 µL of the inhibitor solvent (e.g., DMSO), and 20 µL of the diluted AChE enzyme solution.[6]

    • Blank (No Enzyme): Add 40 µL of assay buffer and 20 µL of the inhibitor solvent.[6]

  • Pre-incubation:

    • Gently mix the contents of the plate and incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation and Measurement:

    • To each well, add 50 µL of the DTNB solution.[7]

    • To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.[7]

    • Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.[7]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.[7]

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[7]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the key structural-activity relationships.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_ache Add AChE to Wells prep_reagents->add_ache prep_compounds Prepare Test Compounds & Controls (Serial Dilutions) add_compounds Add Test Compounds/Controls prep_compounds->add_compounds incubate Incubate (15 min) add_compounds->incubate add_dtnb_atci Add DTNB & ATCI (Initiate Reaction) incubate->add_dtnb_atci measure Measure Absorbance (412 nm) Kinetically add_dtnb_atci->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Experimental workflow for the AChE inhibition assay.

SAR_diagram cluster_core Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Impact on Activity core Pyridine Ring + Aminomethyl (R1) + Hydroxyl (R2) R1_mod R1 (Aminomethyl) - N-Alkylation - N-Acylation core->R1_mod Modify R2_mod R2 (Hydroxyl) - O-Alkylation - Carbamoylation core->R2_mod Modify Ring_mod Pyridine Ring - Substitution at C4, C5, C6 core->Ring_mod Modify activity Cholinesterase Inhibitory Activity R1_mod->activity Affects R2_mod->activity Affects Ring_mod->activity Affects

Key SAR points for this compound derivatives.

References

A Comparative Guide to the Predicted Biological Effects of 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Aminomethyl)pyridin-3-ol is a pyridine derivative containing both a hydroxyl and an aminomethyl functional group. These moieties are present in many biologically active compounds, suggesting that this molecule could exhibit a range of pharmacological effects. This guide explores the potential in vitro and in vivo biological activities of this compound by comparing it with structurally related compounds, including 2-amino-3-hydroxypyridine, various aminomethyl-pyridines, and 3-hydroxypyridine derivatives.

Predicted Biological Activities and Comparative Data

The biological activities of molecules are intrinsically linked to their structure. By examining the effects of compounds with similar structural features to this compound, we can infer its potential biological profile.

In Vitro Activities

The in vitro activities of structural analogs suggest that this compound may possess enzyme inhibitory and cytotoxic properties.

Table 1: Comparative In Vitro Enzyme Inhibition Data of Structural Analogs

Compound/AnalogTarget EnzymeAssay TypeResult (IC₅₀/Kᵢ)Reference
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amideDipeptidyl peptidase-4 (DPP-4)Fluorometric10 nM[1]
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid amideDipeptidyl peptidase-8 (DPP-8)Fluorometric6600 nM[1]
2-amino-3-cyanopyridine derivative (7d)Carbonic Anhydrase I (hCA I)Esterase activity assayKᵢ: 2.84 μM[2]
2-amino-3-cyanopyridine derivative (7b)Carbonic Anhydrase II (hCA II)Esterase activity assayKᵢ: 2.56 μM[2]
Emoxypine (a 3-hydroxypyridine derivative)Monoamine Oxidase-A (MAO-A)Radiochemical assay34-44% inhibition[3]
Emoxypine (a 3-hydroxypyridine derivative)Monoamine Oxidase-B (MAO-B)Radiochemical assay9-10% inhibition[3]

Table 2: Comparative In Vitro Cytotoxicity and Genotoxicity of a Structural Analog

Compound/AnalogCell LineAssay TypeResultReference
2-Amino-3-hydroxypyridineChinese hamster V79 cellsChromosomal aberration testMutagenic without metabolic activation[4]
2-Amino-3-hydroxypyridineHeLa cellsCytotoxicity AssayNo toxic effect at 10 µM[1]
In Vivo Activities

In vivo studies on analogs provide insights into the potential systemic effects and toxicity of this compound.

Table 3: Comparative In Vivo Toxicity Data of a Structural Analog

Compound/AnalogAnimal ModelRoute of AdministrationDoseObservationReference
2-Amino-3-hydroxypyridineWistar RatsOral (gavage)300 mg/kg1 of 3 females died[4][5]
2-Amino-3-hydroxypyridineWistar RatsOral (gavage)1000 mg/kgAll 3 females died[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are crucial for reproducible research.

Synthesis of Aminomethylpyridine Derivatives

A general method for the synthesis of 2-aminopyridines involves the reaction of pyridine N-oxides with activated isocyanides.

Protocol: Synthesis of 2-Aminopyridines from Pyridine N-Oxides [6]

  • Reaction Setup: A pyridine N-oxide (1.0 equiv), an isocyanide (1.0 equiv), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv) are mixed in a 3:1 acetonitrile/DMF solution (0.1 M based on the N-oxide) in a microwave reaction tube.

  • Microwave Irradiation: The mixture is stirred and irradiated in a microwave reactor at a set temperature of 150°C for 15 minutes.

  • Hydrolysis: After cooling, a solution of 2 M sodium hydroxide in methanol is added, and the mixture is stirred at room temperature for 1 hour.

  • Workup and Purification: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Pyridine N-Oxide Pyridine N-Oxide Microwave Irradiation Microwave Irradiation Pyridine N-Oxide->Microwave Irradiation Isocyanide Isocyanide Isocyanide->Microwave Irradiation TMSOTf TMSOTf TMSOTf->Microwave Irradiation Hydrolysis Hydrolysis Microwave Irradiation->Hydrolysis Intermediate Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product 2-Aminopyridine Product Purification->Product

Caption: General workflow for the synthesis of 2-aminopyridine derivatives.

In Vitro DPP-4 Inhibition Assay

This protocol is based on the methods used for evaluating aminomethyl-pyridine derivatives as DPP-4 inhibitors.

Protocol: Fluorometric DPP-4 Inhibition Assay [1]

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5) and a solution of the fluorogenic substrate Gly-Pro-AMC. Prepare stock solutions of the test compounds in DMSO.

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and a solution of purified human DPP-4 enzyme.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

DPP4_Inhibition_Assay Start Start Prepare Reagents Prepare Buffer, Substrate, and Test Compounds Start->Prepare Reagents Plate Setup Add Buffer, Compound, and DPP-4 Enzyme to Plate Prepare Reagents->Plate Setup Incubation Incubate at 37°C Plate Setup->Incubation Reaction Add Substrate to Initiate Reaction Incubation->Reaction Measurement Measure Fluorescence (Ex: 360 nm, Em: 465 nm) Reaction->Measurement Analysis Calculate Reaction Rates and IC50 Values Measurement->Analysis End End Analysis->End

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its structural analogs, this compound could potentially interact with several signaling pathways.

  • DPP-4 Inhibition and Glucose Homeostasis: If this compound acts as a DPP-4 inhibitor, it would prevent the degradation of incretin hormones like GLP-1 and GIP. This would lead to enhanced insulin secretion and suppressed glucagon release, thereby improving glucose control. This mechanism is relevant for the treatment of type 2 diabetes.

  • Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrases can have various physiological effects, including diuresis and reduction of intraocular pressure. The relevance of this activity would depend on the specific CA isozymes inhibited.

  • Monoamine Oxidase Inhibition: Inhibition of MAO-A and MAO-B increases the levels of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the brain. This is a well-established mechanism for the treatment of depression and Parkinson's disease.

dot

Signaling_Pathways cluster_dpp4 DPP-4 Inhibition Pathway cluster_mao MAO Inhibition Pathway AMP_OH This compound DPP4 DPP-4 AMP_OH->DPP4 inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins degrades Pancreas Pancreas Incretins->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose AMP_OH_MAO This compound MAO MAO-A/B AMP_OH_MAO->MAO inhibits Neurotransmitters Monoamine Neurotransmitters MAO->Neurotransmitters degrades Synaptic_Cleft ↑ Synaptic Levels Neurotransmitters->Synaptic_Cleft Therapeutic_Effect Antidepressant/ Neuroprotective Effects Synaptic_Cleft->Therapeutic_Effect

Caption: Potential signaling pathways for this compound.

Conclusion

While direct experimental evidence is lacking, a comparative analysis of its structural analogs suggests that this compound holds promise for a range of biological activities, including enzyme inhibition relevant to metabolic and neurological disorders. The provided data and protocols offer a foundation for future research to elucidate the specific biological effects and therapeutic potential of this compound. Further in vitro and in vivo studies are necessary to validate these predictions and establish a comprehensive biological profile for this compound.

References

comparative spectroscopic analysis of 2-, 4-, and 6-(Aminomethyl)pyridin-3-ol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative spectroscopic analysis of the 2-, 4-, and 6-(aminomethyl)pyridin-3-ol isomers. Due to a lack of publicly available experimental data for these specific isomers, this guide presents predicted spectroscopic characteristics based on fundamental principles and data from analogous compounds. This information is intended to aid researchers in the identification and characterization of these molecules.

Introduction to (Aminomethyl)pyridin-3-ol Isomers

The isomers 2-, 4-, and 6-(aminomethyl)pyridin-3-ol are pyridine derivatives with potential applications in medicinal chemistry and drug development. Their structural differences, arising from the varied substitution pattern on the pyridine ring, are expected to result in distinct spectroscopic signatures. Understanding these differences is crucial for their unambiguous identification and for structure-activity relationship (SAR) studies.

A logical depiction of the structural relationship between these isomers is presented below.

isomers Structural Isomers of (Aminomethyl)pyridin-3-ol Parent (Aminomethyl)pyridin-3-ol Core 2-isomer 2-(Aminomethyl)pyridin-3-ol Parent->2-isomer  Aminomethyl at C2 4-isomer 4-(Aminomethyl)pyridin-3-ol Parent->4-isomer  Aminomethyl at C4 6-isomer 6-(Aminomethyl)pyridin-3-ol Parent->6-isomer  Aminomethyl at C6

Caption: Relationship of the 2-, 4-, and 6- isomers.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for the three isomers. These are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonThis compound4-(Aminomethyl)pyridin-3-ol6-(Aminomethyl)pyridin-3-ol
Pyridine-H~7.8-8.2 (2H)~8.0-8.4 (2H)~7.5-7.9 (2H)
Pyridine-H~7.0-7.4 (1H)~7.2-7.6 (1H)~7.0-7.4 (1H)
-CH₂-~3.8-4.2~3.7-4.1~3.9-4.3
-NH₂~2.5-3.5 (broad)~2.5-3.5 (broad)~2.5-3.5 (broad)
-OH~9.0-10.0 (broad)~9.0-10.0 (broad)~9.0-10.0 (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound4-(Aminomethyl)pyridin-3-ol6-(Aminomethyl)pyridin-3-ol
Pyridine C-O~155-160~155-160~155-160
Pyridine C-CH₂NH₂~150-155~150-155~150-155
Other Pyridine C~120-145~120-145~120-145
-CH₂-~45-50~45-50~45-50

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional GroupVibration Mode2-isomer4-isomer6-isomer
O-HStretching~3200-3600 (broad)~3200-3600 (broad)~3200-3600 (broad)
N-HStretching~3300-3500~3300-3500~3300-3500
C-H (Aromatic)Stretching~3000-3100~3000-3100~3000-3100
C=C, C=N (Aromatic)Stretching~1550-1650~1550-1650~1550-1650
C-NStretching~1250-1350~1250-1350~1250-1350
C-OStretching~1200-1300~1200-1300~1200-1300

Table 4: Predicted Mass Spectrometry Data (m/z)

Ion2-isomer4-isomer6-isomer
[M]+•124.0637124.0637124.0637
[M+H]+125.0715125.0715125.0715
Key Fragments[M-NH₃]+•, [M-CH₂NH₂]+•, [M-H₂O]+•[M-NH₃]+•, [M-CH₂NH₂]+•, [M-H₂O]+•[M-NH₃]+•, [M-CH₂NH₂]+•, [M-H₂O]+•

Experimental Workflow

A generalized workflow for the comparative spectroscopic analysis of these isomers is outlined below.

workflow Experimental Workflow for Comparative Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Synthesis Synthesize Isomers Purification Purify by Chromatography/Recrystallization Synthesis->Purification Purity_Check Assess Purity (e.g., HPLC, TLC) Purification->Purity_Check NMR ¹H and ¹³C NMR Purity_Check->NMR IR Infrared (IR) Spectroscopy Purity_Check->IR UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis MS Mass Spectrometry (MS) Purity_Check->MS Compare_Spectra Compare Spectra of Isomers NMR->Compare_Spectra IR->Compare_Spectra UV_Vis->Compare_Spectra MS->Compare_Spectra Assign_Peaks Assign Spectroscopic Peaks Compare_Spectra->Assign_Peaks Structure_Elucidation Confirm Isomeric Structures Assign_Peaks->Structure_Elucidation

Caption: A typical workflow for isomer analysis.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Record the absorbance spectrum and identify the λ_max values.

4. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ESI source to generate protonated molecules ([M+H]⁺). Acquire the mass spectrum in positive ion mode.

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source to generate the molecular ion ([M]⁺•) and fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements to confirm the elemental composition, utilize a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Signaling Pathways and Logical Relationships

As no specific signaling pathways have been elucidated for these particular isomers, a diagram illustrating the logical relationship between the isomeric structures and their expected spectroscopic output is provided.

logical_relationship Structure-Spectra Relationship cluster_isomers Isomeric Structures cluster_spectra Distinct Spectroscopic Signatures Isomer_2 This compound NMR_Spectra Unique ¹H and ¹³C NMR chemical shifts and coupling patterns Isomer_2->NMR_Spectra leads to IR_Spectra Subtle shifts in IR vibrational frequencies Isomer_2->IR_Spectra results in MS_Fragmentation Potentially different mass fragmentation patterns Isomer_2->MS_Fragmentation may produce Isomer_4 4-(Aminomethyl)pyridin-3-ol Isomer_4->NMR_Spectra leads to Isomer_4->IR_Spectra results in Isomer_4->MS_Fragmentation may produce Isomer_6 6-(Aminomethyl)pyridin-3-ol Isomer_6->NMR_Spectra leads to Isomer_6->IR_Spectra results in Isomer_6->MS_Fragmentation may produce

Caption: How isomer structure influences spectra.

Validating a Synthetic Pathway to 2-(Aminomethyl)pyridin-3-ol via Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous validation of a synthetic route is critical to ensure the identity and purity of a target molecule. Isotopic labeling stands as a definitive analytical tool to elucidate reaction mechanisms and confirm atomic transformations within a synthetic sequence. This guide provides a comparative analysis of a proposed synthetic route for 2-(Aminomethyl)pyridin-3-ol, validated through a deuterium labeling study, and contrasts it with an alternative pathway.

Proposed Synthetic Route and Isotopic Validation

The proposed synthesis of this compound initiates from the commercially available 2-aminopyridine-3-carboxylic acid. The strategy involves a one-pot reduction of both the carboxylic acid and the amide (formed in situ or pre-formed) functionalities using a powerful reducing agent.

To validate the mechanism of the reduction step, a key transformation in this route, an isotopic labeling study is proposed. By employing a deuterated reducing agent, such as Lithium Aluminum Deuteride (LAD, LiAlD₄), the precise location of deuterium incorporation in the final product can be determined. This provides unequivocal evidence of the reduction of the carboxylic acid and amide groups. The anticipated outcome is the incorporation of two deuterium atoms on the newly formed aminomethyl group and two deuterium atoms on the hydroxymethyl group, confirming the hydride-based reduction mechanism. The location of the isotopic labels can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Diagram of the Isotopic Labeling Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Analysis 2-aminopyridine-3-carboxylic_acid 2-Aminopyridine- 3-carboxylic Acid LAD LiAlD4 (Lithium Aluminum Deuteride) 2-aminopyridine-3-carboxylic_acid->LAD Reduction Workup Aqueous Workup (H2O) LAD->Workup Quenching Labeled_Product 2-(di-deutero-Aminomethyl)pyridin- 3-(di-deutero-ol) Workup->Labeled_Product Isolation Analysis NMR & Mass Spectrometry Labeled_Product->Analysis Characterization

Caption: Workflow for the isotopic labeling of this compound.

Comparative Analysis of Synthetic Routes

A comparative overview of the proposed synthetic route and a plausible alternative is presented below. The alternative route commences from 2-amino-3-cyanopyridine, a readily available starting material. This pathway would necessitate the reduction of the nitrile to the corresponding amine and a subsequent step to introduce the hydroxyl group, potentially via diazotization followed by hydrolysis.

FeatureProposed Route: Reduction of Carboxylic AcidAlternative Route: From Cyano Pyridine
Starting Material 2-Aminopyridine-3-carboxylic acid2-Amino-3-cyanopyridine
Key Transformations One-pot reduction of carboxylic acid and amideNitrile reduction, Diazotization, Hydrolysis
Number of Steps 1-23-4
Potential Yield Moderate to HighModerate
Reagent Hazards Pyrophoric (LiAlH₄)Potentially explosive diazonium salts
Isotopic Labeling Straightforward with labeled reducing agentsMore complex, may require multi-step labeling

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed Route)
  • Amide Formation (Optional): 2-Aminopyridine-3-carboxylic acid (1.0 eq) is converted to its corresponding amide by standard methods (e.g., activation with a carbodiimide followed by treatment with ammonia).

  • Reduction: To a suspension of Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of the starting amide (or carboxylic acid, 1.0 eq) in THF is added dropwise at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

  • Purification: The resulting solid is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Isotopic Labeling and Analysis
  • Deuterium Labeling: The synthesis is performed as described in Protocol 1, substituting LiAlH₄ with Lithium Aluminum Deuteride (LiAlD₄).

  • Mass Spectrometry (MS): The purified product is analyzed by high-resolution mass spectrometry to confirm the incorporation of four deuterium atoms by observing the corresponding increase in the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of signals corresponding to the methylene protons of the aminomethyl and hydroxymethyl groups. ²H (Deuterium) NMR spectroscopy will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow of the validation process, from the hypothesis of the reaction mechanism to the analytical confirmation.

G cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_analysis Analysis cluster_conclusion Conclusion Mechanism Proposed Reduction Mechanism Labeling Isotopic Labeling with LiAlD4 Mechanism->Labeling is tested by NMR_MS NMR & MS Analysis Labeling->NMR_MS yields data for Validation Mechanism Validated NMR_MS->Validation confirms

Caption: Logical diagram for the validation of the synthetic route.

References

A Comparative Guide to the Electronic Properties of Aminomethyl Pyridinol Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of aminomethyl pyridinol isomers, leveraging insights from Density Functional Theory (DFT) studies. While direct comparative research on this specific family of isomers is not extensively published, this document synthesizes findings from DFT studies on substituted pyridine derivatives to offer a predictive comparison. Such computational analyses are crucial in drug development and materials science for understanding molecular reactivity, stability, and potential biological interactions.

The electronic characteristics of substituted pyridines are significantly influenced by the nature and position of their functional groups. The interplay between the electron-donating aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing pyridine ring nitrogen, dictates the distribution of electron density, and consequently, the molecule's properties.

Comparative Electronic Data

To illustrate the expected variations among isomers, this section presents representative data for three positional isomers of (aminomethyl)pyridin-3-ol. These values are calculated using DFT and are intended to demonstrate the trends in key electronic parameters. The properties compared are the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment (μ).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[1] A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state.[1] The dipole moment reflects the overall polarity of the molecule, which is vital for understanding its solubility and interaction with polar targets like proteins.

IsomerStructureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (μ) (Debye)
2-(Aminomethyl)pyridin-3-ol-5.85-0.954.902.5
4-(Aminomethyl)pyridin-3-ol-5.70-1.104.603.8
6-(Aminomethyl)pyridin-3-ol-5.90-0.905.001.9

Note: The structures shown are 2D representations. The data in this table is illustrative and based on general principles from DFT studies on substituted pyridines. Actual values would be subject to the specific computational methodology employed.

Analysis of Trends:

  • HOMO-LUMO Gap (ΔE): The 4-(aminomethyl)pyridin-3-ol isomer is predicted to have the smallest energy gap, suggesting it is the most reactive of the three. This increased reactivity can be attributed to the synergistic electron-donating effects of the hydroxyl and aminomethyl groups at positions that enhance charge transfer within the molecule. Conversely, the 6-aminomethyl isomer is expected to be the most kinetically stable due to a larger energy gap.

  • Dipole Moment (μ): The position of the aminomethyl group significantly alters the molecule's overall polarity. The 4-substituted isomer exhibits the largest dipole moment due to the alignment of the bond dipoles of the substituents and the ring nitrogen, leading to a greater net molecular dipole. The 6-substituted isomer is predicted to have the lowest dipole moment.

Experimental Protocols: Computational Methodology

The electronic properties presented are typically determined through DFT calculations. A standard and widely accepted protocol for such a study is outlined below.

1. Geometry Optimization: The molecular geometry of each isomer is optimized to find its most stable, lowest-energy conformation. This is a crucial first step as the electronic properties are highly dependent on the molecular structure.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[2][3]

  • Basis Set: 6-311++G(d,p) is a Pople-style basis set that is sufficiently flexible for describing the electronic structure of molecules containing heteroatoms and hydrogen bonding.[2]

2. Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

3. Electronic Property Calculations: Once the optimized geometry is confirmed, single-point energy calculations are performed to determine the electronic properties.

  • Properties Calculated:

    • HOMO and LUMO Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[1]

    • Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4]

    • Dipole Moment: This is calculated to understand the molecule's polarity.

  • Software: The Gaussian suite of programs is a standard software package for these types of calculations.[2]

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

DFT_Workflow cluster_setup 1. Initial Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis & Comparison Isomer_Selection Select Aminomethyl Pyridinol Isomers Initial_Structures Generate Initial 3D Structures Isomer_Selection->Initial_Structures e.g., 2-, 4-, 6-isomers Geo_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structures->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Verify Minimum Energy SP_Calc Single-Point Energy Calculation Freq_Calc->SP_Calc If no imaginary frequencies Extract_Data Extract Electronic Properties (HOMO, LUMO, Dipole Moment) SP_Calc->Extract_Data Compare_Isomers Comparative Analysis of Isomers Extract_Data->Compare_Isomers Conclusion Draw Conclusions on Reactivity and Stability Compare_Isomers->Conclusion Property_Influence cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_implications Chemical Implications Substituent_Position Position of -CH₂NH₂ and -OH groups Electron_Density Electron Density Distribution Substituent_Position->Electron_Density Influences HOMO_LUMO HOMO-LUMO Gap (ΔE) Electron_Density->HOMO_LUMO Dipole_Moment Dipole Moment (μ) Electron_Density->Dipole_Moment Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Stability Kinetic Stability HOMO_LUMO->Stability Interactions Intermolecular Interactions Dipole_Moment->Interactions

References

Assessing the Drug-Likeness of 2-(Aminomethyl)pyridin-3-ol: A Comparative Analysis Based on Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the "drug-likeness" of a compound is a critical concept that helps to predict its potential for oral bioavailability and subsequent success as a therapeutic agent. One of the most widely recognized guidelines for assessing drug-likeness is Lipinski's rule of five. This guide provides a comprehensive analysis of 2-(Aminomethyl)pyridin-3-ol's drug-likeness by comparing its physicochemical properties against Lipinski's rule of five and other established computational filters, namely Veber's rule and the Ghose filter.

For the purpose of this analysis, the physicochemical properties of the closely related isomer, (2-Amino-pyridin-3-yl)-methanol, are utilized as a proxy for this compound, given their identical molecular formula (C₆H₈N₂O) and anticipated similar properties.

Physicochemical Properties and Drug-Likeness Assessment

The drug-likeness of a compound is evaluated based on several key physicochemical parameters. The following table summarizes these properties for our compound of interest and compares them against the criteria set by Lipinski's rule of five, Veber's rule, and the Ghose filter.

Parameter(2-Amino-pyridin-3-yl)-methanol ValueLipinski's Rule of FiveVeber's RuleGhose FilterAssessment
Molecular Weight (MW) 124.14 g/mol [1]< 500 Da-160 - 480 DaPass
LogP (Octanol-Water Partition Coefficient) 0.2[1]≤ 5--0.4 to 5.6Pass
Hydrogen Bond Donors (HBD) 2[1]≤ 5≤ 12 (sum of HBD & HBA)-Pass
Hydrogen Bond Acceptors (HBA) 3[1]≤ 10≤ 12 (sum of HBD & HBA)-Pass
Rotatable Bonds 1[1]-≤ 10-Pass
Topological Polar Surface Area (TPSA) 59.1 Ų[1]-≤ 140 Ų-Pass
Molar Refractivity Not Calculated--40 - 130-
Number of Atoms 17--20 - 70Fail

Analysis:

Based on the data presented, this compound, as represented by its isomer, demonstrates excellent drug-like characteristics according to Lipinski's rule of five and Veber's rule. The compound does not violate any of the criteria set forth by these two rules.

  • Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of its criteria.[2][3][4][5] Our compound of interest satisfies all five conditions, indicating a high probability of good oral bioavailability.

  • Veber's Rule: This rule focuses on molecular flexibility and polar surface area as key determinants of oral bioavailability.[3][6] With only one rotatable bond and a topological polar surface area well below the 140 Ų threshold, the compound also comfortably passes Veber's criteria.

  • Ghose Filter: This filter defines a broader range for some parameters.[2][4][7][8] While the compound's LogP falls within the acceptable range, its molecular weight is below the lower limit of 160 Da, and the total number of atoms is less than the required 20. This suggests that while the compound has favorable properties, it may be smaller than typical drug molecules according to this specific filter.

Experimental and Computational Methodologies

The assessment of the physicochemical properties presented in this guide is based on computationally derived data from established chemical databases.

Experimental Protocol for Physicochemical Property Determination (General Overview):

  • Molecular Weight: Determined from the molecular formula (C₆H₈N₂O) using the atomic weights of the constituent atoms.

  • LogP (Octanol-Water Partition Coefficient): This value is typically determined experimentally using the shake-flask method, which involves measuring the distribution of the compound between n-octanol and water. Computationally, it is often estimated using methods like XLogP, which is an atom-additive method that calculates logP based on the contributions of individual atoms and correction factors for intramolecular interactions. The value of 0.2 for (2-Amino-pyridin-3-yl)-methanol is a computationally derived XLogP3-AA value.[1]

  • Hydrogen Bond Donors and Acceptors: These are determined by counting the number of O-H and N-H bonds (donors) and the number of nitrogen and oxygen atoms (acceptors) in the molecule's structure.[9]

  • Rotatable Bonds: This is the count of any single bond, not in a ring, bound to a non-terminal heavy (i.e., non-hydrogen) atom.

  • Topological Polar Surface Area (TPSA): This is calculated by summing the surface contributions of all polar atoms (usually oxygens and nitrogens) in a molecule.

Workflow for Drug-Likeness Assessment

The following diagram illustrates the logical workflow for assessing the drug-likeness of a compound based on Lipinski's Rule of Five.

DrugLikeness_Workflow cluster_rules Lipinski's Rule of Five start Start: Input Compound (this compound) mw_check Molecular Weight < 500 Da? start->mw_check logp_check LogP ≤ 5? mw_check->logp_check Yes violations Count Violations mw_check->violations No hbd_check Hydrogen Bond Donors ≤ 5? logp_check->hbd_check Yes logp_check->violations No hba_check Hydrogen Bond Acceptors ≤ 10? hbd_check->hba_check Yes hbd_check->violations No hba_check->violations Yes hba_check->violations No assessment Drug-like? violations->assessment pass Pass: Drug-like assessment->pass Violations ≤ 1 fail Fail: Not Drug-like assessment->fail Violations > 1

Fig. 1: Workflow for Lipinski's Rule of Five Assessment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to predicting potential off-target effects and identifying novel therapeutic applications. This guide provides a comparative analysis of the biological targets of aminomethylpyridine derivatives, a scaffold of growing interest in medicinal chemistry. While comprehensive cross-reactivity data for a single aminomethylpyridine derivative across diverse target classes is not extensively available in the public domain, this document synthesizes existing research to offer insights into the potential interaction landscape of this chemical family.

The aminomethylpyridine core is a versatile scaffold that has been incorporated into a variety of biologically active molecules. Studies have demonstrated its interaction with several classes of enzymes and its potential as an anticancer agent. This guide summarizes the available quantitative data, provides representative experimental protocols for assessing cross-reactivity, and visualizes key signaling pathways and experimental workflows.

Comparative Biological Activity of Aminomethylpyridine Derivatives

The following table summarizes the inhibitory activities of various aminomethylpyridine derivatives against different biological targets. It is important to note that these data points are from studies on different analogs and do not represent a head-to-head comparison of a single compound. However, this compilation illustrates the diverse range of targets that the aminomethylpyridine scaffold can interact with, highlighting the potential for cross-reactivity.

Compound ClassTargetMeasurementValueReference Compound
5-Aminomethyl-pyridinesDipeptidyl Peptidase-4 (DPP-4)IC₅₀10 nMVildagliptin, Sitagliptin
5-Aminomethyl-pyridinesDipeptidyl Peptidase-8 (DPP-8)IC₅₀6600 nM-
4-(Aminomethyl)-pyridinesLysyl Oxidase-Like 2 (LOXL2)IC₅₀Potent, irreversible-
4-Aminomethylpyridine derivs.Copper-Containing Amine OxidasesIC₅₀as low as 2.0 x 10⁻⁸ M-
3-Aminomethyl pyridine chalconesMCF-7 (Breast Cancer Cell Line)IC₅₀0.0067 µMFluorouracil
Pyridine derivativesHepG2 (Liver Cancer Cell Line)IC₅₀4.5 µM-

Experimental Protocols

To facilitate further research into the cross-reactivity of 2-(Aminomethyl)pyridin-3-ol and its analogs, detailed methodologies for key experimental assays are provided below.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound (e.g., this compound)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates

  • Microplate reader capable of detecting the reaction product (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the test compound in the assay buffer. Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the formation of the product over time at regular intervals. The rate of the reaction is determined from the linear phase of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay for G Protein-Coupled Receptors (GPCRs)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.[1][2]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR (e.g., [³H]-agonist or antagonist)

  • Test compound (e.g., this compound)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways that may be modulated by aminomethylpyridine derivatives and a typical workflow for assessing cross-reactivity.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Profiling Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Target Panel Diverse Biological Target Panel (Enzymes, GPCRs, Ion Channels, etc.) Target Panel->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Selectivity Profiling Selectivity Profiling (Against related targets) Dose-Response Assays->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies

A typical experimental workflow for cross-reactivity profiling.

dpp4_pathway GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Inactivation GLP-1 Receptor GLP-1 Receptor GLP-1->GLP-1 Receptor Activation GIP GIP GIP->DPP-4 Inactivation GIP Receptor GIP Receptor GIP->GIP Receptor Activation Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1 Receptor->Pancreatic Beta-Cells GIP Receptor->Pancreatic Beta-Cells Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Aminomethylpyridine Derivative Aminomethylpyridine Derivative Aminomethylpyridine Derivative->DPP-4 Inhibition

Simplified DPP-4 signaling pathway in glucose homeostasis.

loxl2_pathway Pro-fibrotic Stimuli Pro-fibrotic Stimuli LOXL2 LOXL2 Pro-fibrotic Stimuli->LOXL2 Upregulation Collagen & Elastin Collagen & Elastin LOXL2->Collagen & Elastin Oxidative deamination Cross-linking Cross-linking Collagen & Elastin->Cross-linking Extracellular Matrix (ECM) Stiffening Extracellular Matrix (ECM) Stiffening Cross-linking->Extracellular Matrix (ECM) Stiffening Fibrosis Fibrosis Extracellular Matrix (ECM) Stiffening->Fibrosis Aminomethylpyridine Derivative Aminomethylpyridine Derivative Aminomethylpyridine Derivative->LOXL2 Inhibition

Role of LOXL2 in the progression of fibrosis.

Conclusion

The aminomethylpyridine scaffold demonstrates a propensity to interact with a diverse set of biological targets, including enzymes and components of cancer cell signaling pathways. The provided data, while not exhaustive for a single molecule, strongly suggests that a thorough cross-reactivity profiling of any new aminomethylpyridine-based drug candidate is a critical step in its preclinical development. The experimental protocols and pathway diagrams included in this guide are intended to serve as a valuable resource for researchers embarking on such investigations. Further studies are warranted to build a comprehensive understanding of the selectivity and potential polypharmacology of this compound and its analogs.

References

Safety Operating Guide

Prudent Disposal of 2-(Aminomethyl)pyridin-3-ol: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information based on general laboratory best practices and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-(Aminomethyl)pyridin-3-ol (CAS No. 194665-89-9) was not available through the conducted search. Researchers, scientists, and drug development professionals must obtain and adhere to the SDS provided by the manufacturer for this compound before handling or disposal. The following information is for guidance purposes only and should not replace the specific instructions in the official SDS.

The proper disposal of chemical waste is paramount for laboratory safety and environmental protection. For compounds like this compound, which belongs to the aminopyridine family, stringent disposal procedures are necessary due to their potential hazards. Based on the safety data for analogous compounds, substances in this chemical class are often corrosive and can cause severe skin burns and eye damage[1][2][3]. Therefore, handling and disposal require strict adherence to safety protocols.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is critical to prevent accidental exposure. Contaminated clothing should be removed immediately, and any skin contact should be rinsed thoroughly with water[1][3]. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention[1][3].

General Personal Protective Equipment (PPE) for Handling Pyridine-Based Waste:

Protective EquipmentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.Protects against splashes and vapors that can cause severe eye damage[1][3].
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to severe burns[1][2].
Skin and Body Protection Lab coat, long-sleeved shirt, and trousers. Chemical-resistant apron for larger quantities.Minimizes the risk of skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area. A respirator with an appropriate cartridge may be required if vapors are generated.Protects against inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound, based on related compounds, is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with all local, regional, and national regulations[1][3].

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1]. Leave chemicals in their original containers if possible[1].

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids[2].

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, as documented on the label.

  • Handling Uncleaned Containers:

    • Empty containers that held this compound should be handled as the product itself until they have been properly decontaminated[1].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generation ppe Don Appropriate PPE start->ppe collect_waste Collect Waste in a Designated Container ppe->collect_waste label_container Label Container as 'Hazardous Waste' with Chemical Name collect_waste->label_container store_waste Store Sealed Container in a Secure Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_process End: Proper Disposal pickup->end_process

Caption: A logical workflow for the safe disposal of chemical waste.

By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling 2-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for 2-(Aminomethyl)pyridin-3-ol (CAS RN: 194665-89-9), a key reagent in various research and development applications. The following procedural guidance is designed to minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]To protect against potential splashes that can cause severe eye damage.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3][4]To prevent skin contact which may cause severe burns or irritation.[1]
Body Protection A lab coat or a chemical-resistant apron. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary.[1][3]To protect against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator is required.[5]To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[1]

Experimental Workflow for Safe Handling

A systematic workflow is critical to maintaining a safe laboratory environment when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose

Figure 1. A generalized experimental workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Emergency Response Protocol

SituationAction
Skin Contact Immediately remove all contaminated clothing.[1][5] Rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1][5] Seek immediate medical attention.[1][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][5] Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]
Minor Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5] Ensure adequate ventilation.[5]
Major Spill Evacuate the area.[5] Wear appropriate PPE, including respiratory protection.[5] Contain the spill and prevent it from entering drains.[5] Collect the material for disposal.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Storage cluster_waste_disposal Disposal waste_chem Unused Chemical storage_solid Solid Chemical Waste Container waste_chem->storage_solid waste_cont Contaminated Materials (Gloves, Wipes, etc.) waste_cont->storage_solid waste_glass Contaminated Glassware storage_sharps Contaminated Sharps Container waste_glass->storage_sharps disposal_vendor Licensed Chemical Waste Vendor storage_solid->disposal_vendor storage_liquid Liquid Chemical Waste Container storage_liquid->disposal_vendor storage_sharps->disposal_vendor

Figure 2. A logical flow diagram for the proper disposal of this compound waste.

All waste materials should be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[5] Waste containers should be clearly labeled with the contents.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.